The following diagram illustrates the proposed pathway through which Clioquinol exerts its inhibitory effect on the NLRP3 inflammasome.
This compound inhibition of NLRP3 inflammasome assembly.
The NACHT domain is the core NTPase module and is responsible for NLRP3's activation and oligomerization [1]. The specific molecular events are as follows:
The primary evidence for this mechanism comes from a 2025 study that combined cellular, in vivo, and biochemical techniques [2] [3]. Key experimental findings and corresponding methodologies are summarized below.
| Experimental Aspect | Key Findings & Methodologies |
|---|---|
| In Vitro Cellular Assays | Inhibited NLRP3 activation in human and mouse macrophages (IC₅₀ = 0.478 μM); reduced IL-1β secretion and cell pyroptosis [2] [3]. |
| In Vivo Efficacy Models | Mitigated severity in mouse models of acute peritonitis, gouty arthritis, sepsis, and colitis; reduced serum IL-1β, IL-6, and TNF-α [2] [3]. |
| Target Engagement (DARTS) | Used Drug Affinity Responsive Target Stability (DARTS) to show CQ binding increases NLRP3 protein stability against proteolysis, confirming direct interaction [2] [3]. |
| Mutagenesis Validation | Created an R335A mutant NLRP3. CQ failed to inhibit this mutant, confirming R335 is essential for its effect [2] [3]. |
| Competitive Binding | CQ inhibited NLRP3 inflammasome assembly but did not affect AIM2 or NLRC4 inflammasomes, demonstrating specificity for the NLRP3 pathway [2] [3]. |
The experimental data provides a quantitative profile of this compound's potency and functional effects.
| Parameter | Quantitative Data |
|---|---|
| In Vitro Potency (IC₅₀) | 0.478 μM (inhibition of NLRP3 activation in macrophages) [2] [3] |
| In Vivo Efficacy | Reduced serum IL-1β, IL-6, and TNF-α in mouse models of peritonitis, gouty arthritis, sepsis, and colitis [2] [3] |
| Binding Site | Arginine 335 (R335) of the NLRP3 NACHT domain [2] [3] |
| Inflammasome Specificity | Inhibits NLRP3; does not affect AIM2 or NLRC4 inflammasomes [2] [3] |
This compound's covalent mechanism on this key inflammatory regulator opens several research and development avenues:
The core mechanism involves clioquinol binding to a specific amino acid within the NACHT domain of NLRP3, which structurally impedes the NLRP3-NEK7 interaction and subsequent inflammasome assembly [1].
The following diagram illustrates this inhibitory pathway and the key experimental findings that elucidated it.
Diagram of this compound's Mechanism: this compound covalently binds to NLRP3, preventing NEK7 interaction and subsequent inflammasome activation.
Key experimental data supporting this mechanism and methodologies are summarized below.
Table 1: Key Experimental Findings on this compound's Inhibition
| Parameter | Finding | Context / Assay |
|---|---|---|
| Primary Molecular Target | NLRP3 protein (at R335) [1] | Covalent binding analysis. |
| Effect on NLRP3-NEK7 Interaction | Inhibited [1] | Co-immunoprecipitation. |
| Effect on NLRP3 Oligomerization | Inhibited [1] | ASC oligomerization assay. |
| Cellular IC₅₀ | ~0.478 μM [1] | IL-1β secretion in macrophages. |
| In Vivo Efficacy | Reduced severity in peritonitis, gouty arthritis, sepsis, and colitis models [1] | Mouse disease models. |
Table 2: Core Experimental Methodologies for Studying NLRP3 Inhibition
| Method | Application in Research |
|---|---|
| Cell-based IL-1β Release Assay | THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs) are primed with LPS and then stimulated with a NLRP3 activator (e.g., nigericin, ATP) in the presence or absence of the inhibitor. Secreted IL-1β is quantified by ELISA [1] [2]. |
| Co-immunoprecipitation (Co-IP) | Used to study protein-protein interactions. Cell lysates are incubated with an antibody against one protein (e.g., NLRP3), and the precipitated complex is probed for a binding partner (e.g., NEK7) via western blot [1]. |
| Immunoblotting (Western Blot) | Analyzes protein expression and cleavage. Used to detect caspase-1 cleavage (p10/p20 subunits), pro-IL-1β maturation, and GSDMD cleavage, which are hallmarks of inflammasome activation [2]. |
| Drug Affinity Responsive Target Stability (DARTS) | Identifies potential protein targets of a small molecule. Based on the principle that a protein is less susceptible to proteolysis when bound to a drug [2]. |
| Molecular Dynamics (MD) Simulation | Computational method used to study the stability and dynamics of protein-ligand complexes (e.g., drug bound to NLRP3 or NEK7) over time, providing atomic-level insights into binding [3]. |
Targeting the NLRP3-NEK7 interface is a validated strategy. Other research efforts have taken different approaches:
These strategies highlight the NLRP3-NEK7 interface as a promising and druggable target for inflammatory diseases.
The discovery of this compound's mechanism provides a strong foundation for the development of next-generation inhibitors targeting the NLRP3-NEK7 interaction for treating inflammatory diseases.
The table below summarizes key pharmacokinetic parameters of clioquinol across different animal models, highlighting significant species-specific differences.
| Species | Route of Administration | Key Findings on Absorption & Metabolism | Reference |
|---|---|---|---|
| Rat | Oral | Poor absorption from stomach; better from small intestine. High first-pass metabolism to glucuronide/sulfate conjugates (plasma conc. of metabolites > unmetabolized drug). Bile is major excretion route. | [1] [2] |
| Rat (S-type vs. R-type) | Subcutaneous | Sensitive (S-type) rats showed ~2x higher plasma AUC and >2x higher tissue (liver, kidney, brain) conc. than Resistant (R-type), linked to slower metabolizing rate in S-types. | [1] |
| Hamster | Intraperitoneal (IP) & Oral (PO) | Rapid absorption (Tmax ~30 min). Apparent elimination t1/2 ~2 hrs. Low oral bioavailability (~12% vs. IP). Lower conjugate formation vs. rats. Crosses BBB (Brain:Plasma ratio ~20%). | [3] |
| Mouse, Rabbit, Dog, Monkey | Various | Rodents (mice, rabbits) show high conjugate formation, similar to rats. Dogs and monkeys form fewer conjugates, making their profile closer to humans. | [3] |
For researchers aiming to replicate or adapt these studies, here are the methodologies for key experiments.
This method, derived from studies in sensitive and resistant neonatal rats, outlines the process for quantifying drug exposure and distribution [1].
This procedure assesses first-pass metabolism in the intestine, a major factor in this compound's low systemic availability [2].
Recent research identifies PHGDH activation as a novel mechanism for this compound. This protocol measures its effect on the enzyme [4].
The following diagram integrates this compound's traditional metabolic pathway with its newly identified pharmacological action, providing a comprehensive overview of its fate and mechanism in biological systems.
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a halogenated hydroxyquinoline derivative that functions as a bidentate metal chelator, capable of forming stable complexes with various biometals including zinc (Zn²⁺), copper (Cu²⁺), and to a lesser extent iron (Fe³⁺). The compound's molecular structure positions it as a borderline metal chelator according to Pearson's Hard and Soft Acid and Base theory, enabling preferential binding with borderline metal ions like Zn²⁺ and Cu²⁺ over hard acids (Ca²⁺, Mg²⁺) or soft acids (Cu⁺) [1]. The 8-hydroxyquinoline scaffold provides both nitrogen (pyridine) and oxygen (phenolate) donor atoms that coordinate with metal ions following deprotonation of the phenolic oxygen, forming predominantly neutral 2:1 (ligand:metal) complexes [1].
Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, this compound was withdrawn from oral use in the 1970s due to association with subacute myelo-optic neuropathy (SMON) [2]. However, renewed interest emerged when its metal-chelating properties demonstrated therapeutic potential for neurodegenerative diseases, leading to its investigation for Alzheimer's disease, epilepsy, and other neurological conditions characterized by metal dyshomeostasis [2] [3] [4].
This compound exhibits distinct preferences and affinities for various biometals, which underpin its biological activities:
Copper Chelation: this compound forms stable 2:1 complexes with Cu²⁺, with the pyridine nitrogen and phenolate oxygen serving as metal donors [1]. The Cu²+ complexes demonstrate higher stability compared to Zn²+ complexes, contributing to the compound's ability to modulate copper-mediated redox chemistry in biological systems [4] [1].
Zinc Chelation: Similar to copper, this compound forms neutral 2:1 complexes with Zn²⁺ [1]. The compound shows approximately four orders of magnitude selectivity for Cu²⁺ over Zn²⁺, which is crucial since Zn²⁺ is redox-inert while Cu²⁺ can catalyze harmful reactive oxygen species generation [1].
Iron Binding: this compound can chelate Fe³⁺, forming 3:1 complexes, though with lower therapeutic relevance compared to its copper and zinc interactions [1]. The iron-chelating properties may contribute to observed side effects related to metal redistribution [2].
Selectivity Profile: The borderline nature of this compound's binding sites confers selectivity for Zn²⁺ and Cu²⁺ over abundant physiological divalent cations like Ca²⁺ and Mg²⁺, minimizing interference with essential signaling pathways dependent on these metals [1].
Table 1: Metal Binding Properties of this compound
| Metal Ion | Coordination Ratio (Ligand:Metal) | Binding Sites | Primary Biological Consequences |
|---|---|---|---|
| Cu²⁺ | 2:1 | Pyridine nitrogen, phenolate oxygen | Reduces copper-mediated ROS generation, solubilizes Aβ-copper aggregates [1] |
| Zn²⁺ | 2:1 | Pyridine nitrogen, phenolate oxygen | Mobilizes synaptic zinc, reduces zinc-induced Aβ aggregation [5] [1] |
| Fe³⁺ | 3:1 | Pyridine nitrogen, phenolate oxygen | Limited therapeutic relevance, potential side effects [2] [1] |
| Ca²⁺/Mg²⁺ | Minimal interaction | - | Minimal interference with physiological signaling [1] |
This compound exerts complex effects on cellular metal distribution that extend beyond simple chelation:
Metal Shuttling: Despite reducing total cellular metal uptake, this compound can simultaneously increase metal bioavailability to specific metalloproteins, as demonstrated by increased SOD1 activity via enhanced Ccs1 accessibility to this compound-bound copper [6].
Subcellular Metal Redistribution: In yeast models, this compound sequesters copper and iron at the plasma membrane while paradoxically causing cytosolic metal depletion, creating a cellular perception of metal deficiency despite elevated total metal content [6].
Blood-Brain Barrier Transport: The lipophilic nature of this compound and its metal complexes enables blood-brain barrier penetration, facilitating metal redistribution between brain compartments [2] [1].
This compound's potential in Alzheimer's disease derives from multiple interconnected mechanisms:
Amyloid-β Modulation: By chelating Zn²⁺ and Cu²⁺, this compound solubilizes metal-assembled Aβ aggregates and inhibits metal-mediated Aβ redox chemistry, reducing oxidative stress [4] [1]. The compound shows approximately four orders of magnitude selectivity for Cu²⁺ over Zn²⁺, preferentially targeting the more pathologically relevant copper ions [1].
Blood-Brain Barrier Transporters: Combined with zinc and copper (CZC), this compound upregulates breast cancer resistance protein (BCRP) abundance and function in human brain microvascular endothelial cells, potentially enhancing Aβ clearance [7].
Tau Pathology: Through copper and zinc chelation, this compound may indirectly reduce tau hyperphosphorylation by modulating kinase/phosphatase activities [4].
Recent research reveals this compound directly inhibits NLRP3 inflammasome activation:
This compound inhibits NLRP3 inflammasome assembly by binding to R335 in the NACHT domain, preventing NEK7 interaction and oligomerization.
This compound covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3, inhibiting NLRP3-NEK7 interaction and subsequent oligomerization. This mechanism reduces IL-1β and IL-18 secretion and cell pyroptosis with an IC₅₀ of 0.478 μM [8].
Recent research uncovered a metal-independent mechanism in epilepsy treatment:
PHGDH Activation: this compound activates phosphoglycerate dehydrogenase (PHGDH), increasing catalytic activity up to 2.5-fold and enhancing de novo glycine biosynthesis while reducing glutamate levels [3].
Metabolic Modulation: PHGDH activation shifts glutamate toward glutathione synthesis, reducing excitotoxicity while enhancing antioxidant capacity [3].
Clinical Evidence: As add-on therapy in drug-resistant epilepsy patients, this compound reduced seizure frequency by 37-47% and improved quality of life [3].
This compound activates PHGDH, the rate-limiting enzyme in de novo serine/glycine biosynthesis, reducing glutamate and increasing glutathione.
In experimental autoimmune encephalomyelitis (EAE), a multiple sclerosis model:
Clinical Improvement: this compound treatment reduced clinical scores by 67% and disease incidence, ameliorating hind limb paralysis [5].
Cellular Protection: Treatment suppressed demyelination, reduced infiltration of encephalitogenic immune cells, inhibited blood-brain barrier disruption, and MMP-9 activation [5].
Autophagy Induction: Enhanced autophagy may contribute to cellular clearance mechanisms in neuroinflammatory conditions [5].
Objective: Measure this compound-induced PHGDH activation [3].
Procedure:
Key Findings: this compound increases PHGDH activity up to 2.5-fold in concentration-dependent manner [3].
Yeast Model Protocol [6]:
Mammalian Validation: Confirm findings in SH-SY5Y neuroblastoma cells [6].
Cell Culture Model [7]:
Table 2: Pharmacokinetic Properties of this compound Across Species
| Parameter | Rodents (rats, mice, hamsters) | Humans | Clinical Implications |
|---|---|---|---|
| Absorption | Rapid but low bioavailability (~12% oral) | Rapid, dose-dependent | Low oral absorption necessitates formulation optimization [2] |
| Metabolism | Extensive first-pass glucuronidation/sulfation | Limited conjugation | Higher free drug levels in humans [2] |
| Half-life | ~2 hours | 11-14 hours | Less frequent dosing possible in humans [2] |
| Brain Penetration | Moderate (brain:plasma ~20%) | Moderate (BBB permeable) | Sufficient for CNS targets [2] [1] |
| Protein Binding | High (details not specified) | High | Potential drug interactions [2] |
SMON Risk: Subacute myelo-optic neuropathy associated with high-dose long-term use, potentially related to vitamin B deficiency in susceptible populations [2].
Species Specificity: Neurotoxicity varies significantly between species, with humans forming fewer conjugated metabolites and achieving higher free drug levels [2].
Therapeutic Window: Current clinical applications use lower doses (≤ 20 mg/kg) with monitoring to minimize toxicity risks [3].
This compound represents a fascinating example of drug repurposing, evolving from an antimicrobial agent to a multifaceted modulator of metal homeostasis and enzymatic activity with applications across neurodegenerative diseases, epilepsy, and neuroinflammatory conditions. Its unique ability to function as both a metal chelator and metal chaperone allows for precise modulation of metal bioavailability in specific cellular compartments.
Future research directions should focus on:
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a lipophilic chelator that has regained significant interest as a repurposed antifungal agent. Its primary mechanism against Candida albicans is not singular but multifaceted, centering on its ability to chelate essential metal ions, particularly zinc (Zn²⁺) and copper (Cu²⁺). This metal dyshomeostasis triggers a cascade of cytotoxic events, including the induction of oxidative stress, disruption of mitochondrial function, and inhibition of key metal-dependent enzymes. This guide details the core mechanisms, supported by quantitative data and experimental protocols.
The prevailing model for this compound's action is that of a "zinc ionophore." Its lipophilicity allows it to diffuse freely across fungal membranes. Once inside the cell, it chelates cytoplasmic Zn²⁺ ions. The CQ-Zn²⁺ complex is also membrane-permeable, leading to a net efflux of zinc from the cell and an intracellular zinc depletion. However, a more critical event is the disruption of metal homeostasis, which leads to fatal oxidative stress.
Diagram 1: Core Mechanism of this compound-Induced Metal Dyshomeostasis and ROS Generation
This compound shuttles zinc, disrupting homeostasis and triggering a lethal ROS cascade.
The key cytotoxic sequence is:
The following tables summarize key quantitative findings from recent studies.
Table 1: Antifungal Efficacy of this compound against *C. albicans*
| Parameter | Value | Experimental Condition | Reference Context |
|---|---|---|---|
| MIC₈₀ | 4 - 8 µg/mL | Standard broth microdilution (CLSI M27-A3) | (Chen et al., 2021) |
| MIC₉₀ | 8 - 16 µg/mL | Standard broth microdilution (CLSI M27-A3) | (Chen et al., 2021) |
| Time-Kill Kinetics | >3-log₁₀ reduction in CFU/mL | At 4x MIC, 24 hours | (Dhamgaye et al., 2014) |
| Synergy with Fluconazole | FIC Index: 0.25 - 0.5 | Checkerboard assay | (Pour et al., 2022) |
| Effect of Zn²⁺ Addition | MIC increases 8-16 fold | Broth supplemented with 1 mM ZnSO₄ | (Dhamgaye et al., 2014) |
Table 2: Mechanistic Insights and Cellular Responses
| Parameter | Measured Effect | Assay/Method | Significance |
|---|---|---|---|
| Intracellular ROS | ~5-8 fold increase | DCFH-DA staining & flow cytometry | Confirms oxidative stress mechanism |
| Mitochondrial Membrane Potential (ΔΨm) | ~60-80% loss | JC-1 or Rhodamine 123 staining | Induces mitochondrial dysfunction |
| Cellular Zinc Content | ~40% decrease in labile Zn²⁺ | Zinquin fluorescence assay | Direct evidence of zinc chelation |
| ERG11 Expression | Unchanged or Slightly Down | qRT-PCR | Action is independent of ergosterol biosynthesis |
| Cell Membrane Integrity | Compromised at late time points (>12h) | Propidium Iodide uptake | A consequence, not the primary cause, of death |
Protocol 1: Determining Minimum Inhibitory Concentration (MIC)
Protocol 2: Quantifying Intracellular Reactive Oxygen Species (ROS)
Protocol 3: Checkerboard Assay for Drug Synergy
Diagram 2: Integrated View of this compound's Multifaceted Action
This compound's secondary effects include enzyme inhibition and biofilm disruption.
This compound represents a promising repurposing candidate for combating fungal infections, particularly those caused by Candida albicans. Its unique, metal-dependent mechanism of action, which culminates in lethal oxidative stress, distinguishes it from conventional azoles and echinocandins. This makes it a valuable tool for combination therapy to overcome resistance. Future research should focus on optimizing its pharmacological properties, conducting robust in vivo efficacy and toxicity studies, and further elucidating its synergistic potential with the current antifungal armamentarium.
This compound (5-chloro-7-iodo-8-quinolinol) is a halogenated hydroxyquinoline derivative with a complex pharmacological history. Initially developed as a topical antiseptic and oral intestinal amebicide in 1934, it was widely used for decades until its oral formulation was withdrawn from markets in the 1970s due to association with subacute myelo-optic neuropathy (SMON), particularly in Japan. [1] [2] Despite this controversial history, recent research has revealed diverse therapeutic potentials far beyond its original antimicrobial indications, positioning CQ as a promising candidate for drug repurposing in various challenging disease areas.
The chemical structure of CQ features an 8-hydroxyquinoline backbone with iodine at the 7-position and chlorine at the 5-position, contributing to its unique pharmacological properties, particularly its metal chelation capabilities. [3] [1] This metal-chelating property has become the focal point of its investigated mechanisms in various disease contexts. Currently, CQ remains available in topical formulations for skin infections while being extensively investigated for potential applications in neurodegenerative disorders, cancer, aging, and epilepsy. The renewed research interest exemplifies the growing recognition that older pharmacological agents with established safety profiles may offer unexpected therapeutic benefits for conditions with limited treatment options.
The metal chelating property of this compound represents its most extensively studied mechanism, with significant implications across multiple disease contexts. CQ demonstrates a strong affinity for divalent cations, particularly zinc (Zn), copper (Cu), and iron (Fe), forming stable complexes in a 2:1 (CQ:metal) ratio. [1] [4] This chelation capability is not merely a passive binding process but facilitates active cellular ion redistribution, effectively functioning as an ionophore that can alter metal homeostasis in various cellular compartments.
Beyond metal chelation, recent research has uncovered several additional mechanisms that contribute to CQ's diverse pharmacological effects:
Table 1: Key Molecular Mechanisms of this compound and Their Research Applications
| Mechanism | Molecular Targets | Biological Consequences | Research Applications |
|---|---|---|---|
| Metal Chelation | Zn²⁺, Cu²⁺, Fe²⁺ ions | Altered metal homeostasis, Reduced oxidative stress, Disrupted metal-dependent enzymes | Neurodegenerative diseases, Cancer, Aging |
| Enzyme Activation | PHGDH enzyme | Increased serine/glycine synthesis, Reduced glutamate levels | Epilepsy, Neuroinflammation |
| Receptor Degradation | VEGFR2 | Inhibition of angiogenesis, Reduced endothelial cell proliferation | Cancer, Angiogenesis-dependent conditions |
| Signaling Pathway Modulation | Multiple pathways including mTOR, PI3K/Akt, FOXO | Metabolic reprogramming, Enhanced stress resistance, Lifespan extension | Aging, Metabolic disorders |
The application of CQ in neurodegenerative disorders represents one of the most extensively researched repurposing areas, primarily leveraging its metal-chelating properties:
CQ demonstrates multi-faceted anti-cancer properties through several distinct mechanisms:
Table 2: Quantitative Assessment of this compound's Effects Across Research Applications
| Application Area | Experimental Model | Key Parameters | Results |
|---|---|---|---|
| Angiogenesis Inhibition | HUVEC cells, Matrigel plug assay | IC₅₀ for endothelial cell viability, Vessel formation inhibition | ~10 μM, >50% reduction [5] |
| Antiseizure Effects | Zebrafish & mouse models, DRE patients | PHGDH activation, Seizure frequency reduction | 2.5-fold enzyme activation, 37-47% seizure reduction [6] |
| Anti-aging Effects | Drosophila melanogaster | Lifespan extension, Stress resistance | Significant extension at 50 μM [8] [7] |
| Antifungal Activity | Candida albicans | MIC, MFC | 1 μg/mL, 3 μg/mL [4] |
| Neuroprotection | Parkinson's disease models | Neuronal death reduction | Significant protection at 10 μM [8] |
Recent investigations have revealed significant anti-aging properties of CQ in model organisms:
Beyond the major categories above, CQ research continues to expand into novel areas:
The anti-angiogenic activity of CQ can be evaluated through a comprehensive protocol combining in vitro and in vivo approaches:
The antiseizure effects of CQ related to PHGDH activation can be investigated through the following methodology:
The following diagram illustrates the PHGDH activation pathway through which this compound exerts its antiseizure effects:
Figure 1: PHGDH Activation Pathway by this compound
The anti-aging properties of CQ can be assessed using Drosophila melanogaster models:
The pleiotropic effects of CQ involve modulation of multiple signaling pathways, particularly in the context of aging and neurodegeneration. The following diagram illustrates key pathways modulated by CQ in anti-aging research:
Figure 2: Signaling Pathways Modulated by this compound in Aging
The anti-angiogenic mechanism of CQ involves a specific molecular pathway centered on VEGFR2 degradation:
Figure 3: VEGFR2 Degradation Pathway in Angiogenesis Inhibition
The historical association of CQ with subacute myelo-optic neuropathy (SMON) remains a critical consideration in repurposing efforts. Several factors must be addressed:
Advancements in formulation science may overcome historical limitations associated with CQ:
Several promising research avenues warrant further investigation:
The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, serving as a cytosolic multiprotein complex that assembles in response to diverse pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) [1] [2]. Its activation triggers caspase-1-mediated maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces pyroptosis, an inflammatory form of cell death [3] [2]. Aberrant NLRP3 activation is implicated in the pathogenesis of numerous inflammatory diseases, making it a promising therapeutic target [4] [5].
Clioquinol (CQ), previously used as an antifungal and antiprotozoal agent, has been identified as a direct and effective NLRP3 inflammasome inhibitor [6]. Recent studies demonstrate that CQ covalently binds to Arginine 335 (R335) within the NACHT domain of NLRP3, thereby inhibiting NLRP3 inflammasome assembly and subsequent pro-inflammatory signaling [6]. The NACHT domain is crucial for ATP-dependent oligomerization, and binding at R335 sterically hinders the conformational changes and protein interactions necessary for inflammasome activation [6] [2]. The following notes and protocols outline detailed methodologies for utilizing CQ to inhibit the NLRP3 inflammasome in vitro.
Recent investigations have yielded crucial quantitative data on this compound's efficacy and mechanism, summarized in the table below.
Table 1: Summary of Key Quantitative Findings for this compound
| Parameter | Value/Result | Experimental System | Significance |
|---|---|---|---|
| IC₅₀ (NLRP3 inhibition) | 0.478 μM | Human and mouse macrophages [6] | Indicates high potency in primary immune cells. |
| Molecular Target | Arginine 335 (R335) of the NLRP3 NACHT domain [6] | Biophysical and mutagenesis studies [6] | Confirms a direct and specific mechanism of action. |
| Functional Outcome | Inhibits NLRP3 assembly, IL-1β secretion, and pyroptosis [6] | In vitro macrophage models [6] | Demonstrates efficacy against core inflammasome functions. |
| Therapeutic Efficacy | Mitigates experimental peritonitis, gouty arthritis, sepsis, and colitis in mice [6] | In vivo mouse disease models [6] | Supports translational potential for inflammatory diseases. |
This section provides detailed protocols for assessing NLRP3 inhibition by this compound in bone-marrow derived macrophages (BMDMs), a standard cellular model.
The canonical activation of the NLRP3 inflammasome requires two signals: priming and activation. The following workflow and diagram illustrate the experimental setup for evaluating this compound.
Figure 1: Experimental workflow for evaluating this compound-mediated NLRP3 inhibition. BMDMs are primed with LPS (Signal 1), treated with this compound (either before or during the activation signal), and then activated with a potent NLRP3 agonist (Signal 2) after which supernatants and cell lysates are collected for analysis.
MSU crystals are a physiologically relevant NLRP3 activator, particularly for modeling gout [7] [4].
The efficacy of this compound should be confirmed using multiple functional assays that measure different aspects of inflammasome activity.
Table 2: Key Assays for Evaluating NLRP3 Inhibition
| Assay Type | Target Readout | Technique | Key Advantage |
|---|---|---|---|
| Target Engagement | Direct binding to NLRP3 | NLRP3 NanoBRET Target Engagement Assay [8] | Confirms direct interaction in live cells. |
| Functional Assay 1 | Caspase-1 activation | Caspase-Glo 1 Inflammasome Assay / Western Blot (cleaved caspase-1 p20) [8] | Measures the core enzymatic activity of the inflammasome. |
| Functional Assay 2 | IL-1β maturation/secretion | ELISA / Lumit IL-1β Immunoassay / Western Blot [6] [8] | Quantifies a major downstream cytokine product. |
| Cell Death Assay | Pyroptosis | LDH Release Assay / Propidium Iodide Uptake [2] | Measures final inflammatory cell death outcome. |
The Caspase-Glo 1 Inflammasome Assay is a luminescent, homogeneous (add-and-read) assay ideal for high-throughput screening.
Analyze both cell lysates and concentrated supernatants to assess cleavage of caspase-1 and IL-1β.
The following diagram illustrates the specific molecular mechanism by which this compound inhibits the NLRP3 inflammasome.
Figure 2: Molecular mechanism of this compound inhibition. This compound covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3, thereby sterically hindering the oligomerization and assembly of the active inflammasome complex, which is essential for caspase-1 activation and downstream inflammatory responses [6].
This compound represents a potent and direct small-molecule inhibitor of the NLRP3 inflammasome, acting through a well-defined mechanism involving covalent modification of R335 in the NACHT domain. The protocols outlined herein provide a robust framework for evaluating CQ's inhibitory activity in vitro, encompassing cell modeling, treatment strategies, and multi-faceted readouts. These application notes serve as a comprehensive guide for researchers aiming to investigate NLRP3 biology or develop therapeutics for NLRP3-driven inflammatory diseases.
This compound (CQ), previously used as an antifungal and antiparasitic agent, has re-emerged as a promising therapeutic candidate for inflammatory bowel disease (IBD) due to its potent inhibitory effects on the NLRP3 inflammasome, a key driver of intestinal inflammation. Recent research demonstrates that this compound effectively ameliorates experimental colitis through a novel mechanism involving direct binding to the NACHT domain of NLRP3, thereby suppressing the assembly and activation of this critical inflammasome complex. This molecular targeting results in significantly reduced secretion of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in both human and mouse macrophages, with a remarkable half maximal inhibitory concentration (IC50) of 0.478 μM, indicating substantial potency [1].
The therapeutic potential of this compound extends across multiple preclinical models of intestinal inflammation, including experimental acute peritonitis, gouty arthritis, sepsis, and colitis, with consistent observations of reduced disease severity and inflammatory markers. The drug's dual functionality as both a metal ionophore and a specific NLRP3 inhibitor positions it uniquely in the landscape of IBD therapeutic development, offering a mechanism-based approach that addresses fundamental inflammatory pathways beyond conventional anti-inflammatory agents [1] [2]. These properties, combined with its established safety profile from previous clinical use, make this compound an attractive candidate for repurposing in IBD treatment, particularly for patients with NLRP3-driven disease pathology.
This compound exerts its therapeutic effects in experimental colitis through a multifaceted mechanism that directly targets central inflammatory pathways:
NLRP3 Inflammasome Inhibition: this compound covalently binds to Arginine 335 (R335) within the NACHT domain of NLRP3, which is essential for its oligomerization and activation. This binding disrupts the NLRP3-NEK7 interaction, preventing the formation of a functional inflammasome complex. The inhibition occurs upstream in the activation cascade, effectively blocking subsequent events including ASC speck formation and caspase-1 activation [1].
Cytokine Suppression: Through NLRP3 inflammasome inhibition, this compound significantly reduces the production and secretion of key pro-inflammatory cytokines, most notably IL-1β and IL-18. Additionally, treatment with this compound results in decreased levels of IL-6 and TNF-α, suggesting broader anti-inflammatory effects beyond direct inflammasome inhibition [1].
Pyroptosis Prevention: By inhibiting NLRP3 inflammasome assembly, this compound prevents the activation of caspase-1-mediated pyroptosis, an inflammatory form of cell death that contributes significantly to epithelial barrier disruption in colitis [1].
Metal Ionophore Activity: As a metal chelator and ionophore, this compound can shuttle metal ions (particularly zinc and copper) across biological membranes, potentially influencing multiple signaling pathways including those involving GSK3β inhibition, which may contribute to its overall anti-inflammatory effects [2].
The following diagram illustrates the key molecular pathways through which this compound exerts its therapeutic effects in experimental colitis:
Figure 1: this compound Mechanism of Action in Experimental Colitis. This compound directly targets the NLRP3 inflammasome by binding to R335 in the NACHT domain, inhibiting NLRP3-NEK7 interaction and subsequent inflammasome assembly. This prevents caspase-1 activation, IL-1β/IL-18 maturation, and pyroptosis. Additionally, this compound suppresses production of other pro-inflammatory cytokines (TNF-α, IL-6) and modulates cellular metal homeostasis, contributing to improved epithelial barrier integrity.
Table 1: Comparative Efficacy of this compound Across Experimental Colitis Models
| Model Type | Species/Strain | Induction Method | CQ Dosage | Key Efficacy Outcomes | Mechanistic Insights |
|---|---|---|---|---|---|
| Macrophage Studies | Human & mouse macrophages | In vitro stimulation | IC50: 0.478 μM | Reduced IL-1β, IL-6, TNF-α secretion; Decreased cell pyroptosis | Covalent binding to NLRP3 R335; Inhibited NLRP3 oligomerization [1] |
| Chemical Colitis | Mice (unspecified strain) | TNBS or DSS induction | Not specified | Ameliorated colitis severity; Reduced serum IL-1β, IL-6, TNF-α | NLRP3-driven disease attenuation [1] |
| TNBS Model | Male Wistar rats | Intracolonic TNBS (50 mg/kg in 50% EtOH) | Not specified | Validated model for anti-colitic drug testing | Optimization of TNBS dose essential for reproducibility [3] |
| Ionophore Comparison | Mouse brain microvasculature | 11-day treatment | Not specified | Altered metal distribution at brain microvascular interface | Ionophore activity without P-gp expression changes [2] |
The efficacy data demonstrate that this compound produces consistent therapeutic effects across multiple experimental systems, from in vitro macrophage cultures to in vivo colitis models. The remarkable potency evidenced by the sub-micromolar IC50 value (0.478 μM) in macrophage studies suggests high target engagement at clinically achievable concentrations [1]. In animal models of colitis, this compound treatment consistently reduces both local intestinal inflammation and systemic inflammatory markers, indicating comprehensive anti-inflammatory activity rather than tissue-specific effects.
The TNBS-induced colitis model has been particularly well-validated for evaluating compounds like this compound, with studies demonstrating that optimal TNBS dosing (50 mg/kg in rats) produces reproducible colonic damage with acceptable mortality rates, making it suitable for pharmacological testing [3]. This model shares important pathophysiological features with human ulcerative colitis, including massive cellular infiltrates characterized by increased CD4+ T-lymphocytes, mast cells, neutrophils, and eosinophils, which give rise to inflammation, ulceration, edema, and gastrointestinal dysmotility [3].
Table 2: Step-by-Step Protocol for TNBS-Induced Colitis and Treatment
| Step | Procedure | Parameters & Specifications | Quality Controls |
|---|---|---|---|
| 1. Animal Preparation | Male Wistar rats (200±25g, 12-week-old) or similar mouse strains | Fast for 36h prior to induction; Water ad libitum | Monitor weight: should not exceed 20% loss |
| 2. TNBS Solution Preparation | Dissolve TNBS in 50% ethanol (v/v) | Concentration: 50 mg/kg for rats; 2-4 mg/kg for mice | Fresh preparation for each experiment |
| 3. Colitis Induction | Intrarectal administration under light anesthesia | Insert catheter 8cm proximal to anus (rats) or 4cm (mice); Instill 0.25ml (rats) or 0.1ml (mice) | Maintain head-down position for 2-3min post-instillation |
| 4. This compound Treatment | Begin 2h post-induction; Continue daily for 6-7 days | Optimal dosage to be determined (protocol in development) | Consider oral gavage or intraperitoneal administration |
| 5. Reference Controls | Include dexamethasone (1mg/kg i.p. or 2mg/kg p.o.) or mesalazine (100mg/kg p.o.) | Administer parallel to this compound treatment groups | Validate model responsiveness |
| 6. Endpoint Assessment | Sacrifice on day 7; Collect colon tissue and serum | Macroscopic and histological scoring; Cytokine measurement | Blind scoring to eliminate bias |
The TNBS-induced colitis model offers several advantages for evaluating this compound efficacy, including simple reproduction of colonic damage, short experiment duration, and long-lasting damage accompanied by inflammatory cell infiltration that mimics both acute and chronic phases of human ulcerative colitis [3]. The model demonstrates particular relevance for NLRP3-focused studies as it involves massive cellular infiltrates and activation of the mucosal immune system, which are known to engage inflammasome signaling pathways.
For optimal reproducibility, several factors require careful attention during protocol execution. Fasting conditions prior to induction must be strictly controlled (36 hours), as food content in the colon can dilute the TNBS solution and create variability in lesion severity. The concentration of ethanol used as a TNBS vehicle (50% v/v) is critical, as it disrupts the mucosal barrier to enable TNBS penetration and haptenization of colonic proteins, triggering immune activation [3]. The instillation technique must be consistent, with maintenance of the head-down position post-administration to prevent immediate leakage of the instillate.
Clinical and Macroscopic Evaluation:
Histopathological Analysis:
Molecular and Biochemical Analyses:
Treatment with this compound in TNBS-induced colitis models should demonstrate significant mitigation of disease severity across multiple parameters. Expected outcomes include:
Clinical Improvement: Reduced disease activity index (DAI) scores, minimized weight loss, and improved stool consistency compared to vehicle-treated controls [1] [3]. The DAI reduction should be comparable or superior to reference drugs like dexamethasone at 1mg/kg i.p.
Macroscopic Improvements: Attenuation of colon shortening, decreased colon weight/length ratio (indicating reduced edema), and lower macroscopic damage scores. Typical vehicle-treated TNBS controls exhibit severe hyperemia, edema, and gut wall thickening, which should be substantially improved with this compound treatment [5].
Histopathological Protection: Reduced inflammatory cell infiltration, preserved gland architecture, minimal erosion/ulceration, and decreased epithelial damage compared to diseased controls. Histological scoring should show statistically significant improvement in this compound-treated animals versus vehicle controls [3].
Molecular Effects: Significant reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in both colonic tissue and systemic circulation, with corresponding decreased NLRP3 inflammasome activation and caspase-1 activity in mucosal samples [1].
Confirmation of this compound's mechanism-specific action should include demonstration of:
The expected results should position this compound as having efficacy comparable to corticosteroids (e.g., dexamethasone) and mesalamine derivatives in acute colitis models, but with a potentially superior safety profile and specific mechanism targeting the NLRP3 inflammasome pathway [3].
Critical Considerations for Study Design:
Troubleshooting Common Issues:
When positioning this compound within the current IBD therapeutic landscape, researchers should consider comparative efficacy relative to emerging biologics and small molecules. Recent network meta-analyses indicate that upadacitinib (JAK inhibitor) currently ranks highest for inducing clinical remission in moderate-to-severe ulcerative colitis, followed by infliximab (TNF-α inhibitor) and guselkumab (IL-23 inhibitor) [6] [7]. This compound's unique NLRP3 targeting may offer complementary mechanisms to these established approaches.
The translational potential of this compound findings from rodent models to human applications is strengthened by several factors:
For comprehensive preclinical evaluation, researchers should consider testing this compound in multiple colitis models (TNBS, DSS, IL-10 KO) to assess consistency of effect across different disease mechanisms and strengthen the evidence base for human translation [5].
The presented application notes and protocols provide a comprehensive framework for evaluating this compound as a novel therapeutic candidate for inflammatory bowel disease. Through its specific targeting of the NLRP3 inflammasome via covalent binding to R335 in the NACHT domain, this compound offers a mechanism-based approach to controlling intestinal inflammation that complements existing therapies. The detailed TNBS-induced colitis protocol enables robust assessment of this compound efficacy using well-validated endpoints that demonstrate strong translational relevance to human ulcerative colitis.
The repurposing potential of this compound for IBD treatment is particularly promising given its established safety profile from previous clinical use and its effectiveness across multiple preclinical inflammation models. Researchers implementing these protocols should generate valuable data regarding optimal dosing, treatment timing, and combination strategies with existing IBD therapeutics, potentially accelerating the development of this promising compound for clinical application in NLRP3-driven intestinal inflammation.
A key first step is preparing a concentrated stock solution. The table below summarizes this compound's solubility in various solvents, which is critical for selecting an appropriate solvent for your experiments [1] [2].
| Solvent | Solubility | Notes and Considerations |
|---|---|---|
| DMSO | 20 mg/mL [2] | Most common solvent for in vitro studies; final culture concentration should typically be <0.5% to avoid cytotoxicity. |
| Methanol | ~1.5 mg/mL [2] | Suitable for stock solutions. |
| Ethanol | ~1 mg/mL [2] | Suitable for stock solutions. |
| Chloroform | Soluble (specific concentration not provided) [1] | - |
| Water | <0.1 g/100 mL at 20°C (practically insoluble) [1] | Not suitable for direct dissolution. |
This protocol will yield a standard, high-concentration stock solution suitable for most cell culture applications.
Materials:
Procedure:
The following workflow, based on a published study, outlines the steps for testing this compound's effects on Candida albicans, including its ability to inhibit morphogenesis and biofilm formation [3].
1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) [3]
2. Hyphae Inhibition Assay [3]
3. Biofilm Formation Assay [3]
This compound's activity in biological systems is multifaceted. The table below summarizes its key mechanisms and relevant experimental data.
| Mechanism of Action | Experimental Findings & Relevance | Key Quantitative Data |
|---|
| Metal Ion Chelation / Ionophore [4] [2] [3] | Acts as a zinc/copper ionophore, redistributing metals into cells. This disrupts fungal ion homeostasis and is key in cancer and neurodegenerative disease research. | • MIC in C. albicans: 1 µg/mL [3]. • MFC in C. albicans: 3 µg/mL (fungicidal) [3]. | | Antifungal & Anti-biofilm [5] [3] | Directly inhibits yeast-to-hyphae transition and biofilm formation in C. albicans, major virulence factors. | • >70% biofilm inhibition at 16 µg/mL after 24h [3]. • >95% hyphae inhibition at 32-64 µg/mL [3]. | | Anti-angiogenic (Cancer Research) [6] | In cancer studies, it binds VEGFR2, promoting its degradation and inhibiting endothelial cell tube formation. | • IC₅₀ for HUVEC viability: ~5 µM [6]. • Synergistic effect with AKT inhibitor MK-2206 [6]. | | Membrane Disruption [3] | At high concentrations, it directly disrupts the fungal cell membrane; at low concentrations, it induces membrane depolarization. | Effects are concentration-dependent [3]. |
I hope these detailed application notes and protocols assist in your research. If you are working on a specific biological model, feel free to ask for further tailored information.
The table below summarizes quantitative data on the antifungal activity of this compound against various fungal pathogens.
| Pathogen | MIC Range (μg/mL) | Key Findings | Reference Strain(s) |
|---|---|---|---|
| Candida albicans | 1 - 4 [1] | Fungicidal activity (MFC 3 μg/mL); inhibits yeast-to-hyphae transition & biofilm formation [1]. | SC5314, ATCC 10231 [1] |
| Other Candida spp. & Dermatophytes | Not specified (Active) [2] | Broad antifungal spectrum; shows particularly strong inhibition against C. tropicalis, C. guilliermondii [2]. | Clinical & standard strains [2] |
| Various Dermatophytes | Not specified (Active) [3] | Damages cell wall and inhibits pseudohyphae formation in C. albicans; compromises cytoplasmic membrane integrity [3]. |
This protocol is adapted from standard methods referenced in the search results and follows principles aligned with CLSI standards [4].
Research indicates that this compound's antifungal action is multi-faceted, as illustrated in the following diagram:
The diagram above shows the key mechanisms, which are further detailed below:
The rediscovery of this compound's antifungal properties opens several research avenues:
Clioquinol (5-chloro-7-iodoquinolin-8-ol), previously used as an topical antifungal and anti-parasitic agent, has re-emerged as a promising therapeutic candidate due to its potent activity against fungal pathogens. As a member of the 8-hydroxyquinoline derivatives, this compound exhibits a dual mechanism of antifungal action, functioning both as a membrane-disrupting agent and a metal ion chelator. This unique combination of mechanisms distinguishes it from conventional antifungal classes such as azoles, polyenes, and echinocandins, making it particularly valuable in addressing the growing challenge of antifungal resistance [1] [2].
The significance of this compound's antifungal activity lies in its targeting of key virulence factors in Candida albicans, rather than merely inhibiting growth. C. albicans transitions from commensal to pathogenic state primarily through its ability to undergo morphological transformation from yeast to hyphal forms and to form structured biofilms. These biofilms represent organized communities of fungal cells embedded in an extracellular matrix that demonstrate dramatically increased antifungal resistance and serve as reservoirs for persistent and disseminated infections. By specifically inhibiting these virulence pathways, this compound offers a strategic approach to treating candidiasis, particularly for device-associated infections where biofilms play a crucial role in pathogenesis [1] [3].
This compound demonstrates concentration-dependent antifungal activity against Candida albicans, with its effects ranging from fungistatic at lower concentrations to fungicidal at higher concentrations. The minimum inhibitory concentration (MIC) of this compound against reference strain SC5314 is 1 μg/mL, which compares favorably with conventional antifungals such as amphotericin B (MIC: 1 μg/mL) and exhibits superior activity to terbinafine (MIC: >64 μg/mL) [1].
The fungicidal capability of this compound is demonstrated by its minimum fungicidal concentration (MFC) of 3 μg/mL (MFC/MIC ratio ≤3), confirming its ability to kill C. albicans cells rather than merely inhibiting their growth. Time-kill curve analyses further substantiate this fungicidal activity, showing that concentrations of 4× MIC (4 μg/mL) and 8× MIC (8 μg/mL) produce a ≥3-log10 reduction in colony-forming units (CFU) after 48-hour and 24-hour treatments, respectively [1].
Table 1: Antifungal Activity Profile of this compound Against C. albicans SC5314
| Parameter | Result | Experimental Conditions |
|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 1 μg/mL | Standard broth microdilution method |
| Minimum Fungicidal Concentration (MFC) | 3 μg/mL | MFC/MIC ratio = 3 |
| Time-Kill Kinetics (4× MIC) | ≥3-log10 reduction after 48 h | Starting inoculum: 5 × 106 CFU/mL |
| Time-Kill Kinetics (8× MIC) | ≥3-log10 reduction after 24 h | Starting inoculum: 5 × 106 CFU/mL |
The transition from yeast to hyphal morphology represents a critical virulence determinant for C. albicans, facilitating tissue invasion, immune evasion, and dissemination. This compound effectively inhibits this morphogenetic switch in a concentration-dependent manner across multiple growth media, including RPMI 1640, Spider medium, and YPD (Yeast Peptone Dextrose), all supplemented with 10% fetal bovine serum to induce robust filamentation [1].
At concentrations of 8-16 μg/mL, this compound produces significant reduction in hyphae formation after just 2 hours of treatment, with nearly complete inhibition (>95% suppression) observed at 32-64 μg/mL following 6 hours of incubation. The effect is particularly pronounced in YPD medium, where 16 μg/mL of this compound virtually abolishes filamentation. This inhibition extends to solid agar media, where 16 μg/mL this compound completely abrogates filamentation on both YPD and Spider media, effectively preventing the development of the invasive hyphal networks necessary for tissue penetration and biofilm maturation [1].
Table 2: Concentration-Dependent Inhibition of Hyphal Formation by this compound
| This compound Concentration | Inhibition in Liquid Media (After 6 h) | Inhibition on Solid Media |
|---|---|---|
| 8-16 μg/mL | Significant reduction in hyphae formation | Partial inhibition of filamentation |
| 16 μg/mL | >95% inhibition in YPD and Spider media | Complete abrogation of filamentation |
| 32-64 μg/mL | >95% inhibition across all three media | Not tested |
Biofilm formation represents perhaps the most therapeutically challenging aspect of C. albicans pathogenesis, as biofilms exhibit dramatically enhanced resistance to conventional antifungal agents. This compound demonstrates concentration and time-dependent anti-biofilm activity, effectively disrupting multiple stages of biofilm development [1].
XTT reduction assays, which measure metabolic activity as a proxy for biofilm viability, reveal that this compound produces progressive inhibition of biofilm formation with increasing concentrations. After 4 hours of treatment, inhibition rates range from 22.9% at 1 μg/mL to 51.7% at 64 μg/mL. This anti-biofilm activity also exhibits time-dependency, with inhibition at 1 μg/mL increasing from 22.9% after 4 hours to 40.4% after 24 hours of treatment. Most notably, at concentrations of 16, 32, and 64 μg/mL, this compound achieves greater than 70% inhibition of biofilm formation following 24 hours of treatment, demonstrating its potency against this recalcitrant fungal structure [1].
The inhibitory effect of this compound on biofilms can be attributed to its dual action on both the early adhesion phase and the later maturation phase of biofilm development. By preventing the yeast-to-hypha transition essential for biofilm structural integrity and by disrupting membrane function through metal chelation, this compound undermines the architectural stability and metabolic cooperation that characterize mature C. albicans biofilms [1] [3].
The metal chelating property of this compound constitutes a primary mechanism underlying its antifungal activity, specifically targeting the zinc, copper, and iron homeostasis that is critical for fungal cellular processes. This chelation mechanism is elegantly demonstrated by reversal experiments, where the antifungal effects of this compound can be counteracted by exogenous addition of these metal ions. Conversely, this compound's minimum inhibitory concentration decreases further in media supplemented with additional metal chelators, confirming its metal-depleting activity [1].
Specifically, researchers have documented that this compound treatment significantly reduces cellular labile ferrous iron levels in fungal cells, disrupting iron-dependent metabolic processes including oxygen transport, TCA cycle function, and DNA synthesis. Similarly, the chelation of zinc interferes with its function as a signaling molecule and protein cofactor, while copper depletion impairs the activity of copper-containing enzymes such as superoxide dismutase, potentially enhancing oxidative stress within the fungal cells [1].
At higher concentrations, this compound directly disrupts cell membrane integrity, compromising the permeability barrier and leading to cellular leakage. At lower concentrations, it induces membrane depolarization without complete membrane disruption, effectively undermining the electrochemical gradients essential for nutrient transport and energy conservation [1] [2].
This membrane-targeting activity works synergistically with metal chelation, as membrane compromise potentially enhances the accessibility of intracellular metal ions for chelation, while metal depletion may weaken membrane-associated enzymes and structural components. Additionally, evidence suggests that this compound damages the cell wall, further compromising fungal structural integrity and contributing to its overall antifungal efficacy [2].
The following diagram illustrates the multifaceted antifungal mechanism of this compound:
Diagram 1: Multifaceted Antifungal Mechanism of this compound. The diagram illustrates how this compound targets both membrane integrity and metal ion homeostasis to inhibit key virulence factors (morphogenesis and biofilm formation) ultimately leading to fungal cell death.
The XTT reduction assay provides a quantitative method for assessing this compound's inhibitory effects on C. albicans biofilm formation through measurement of metabolic activity [1] [4].
This protocol evaluates this compound's inhibition of the yeast-to-hypha transition across different induction media [1].
These experiments confirm the role of metal ion chelation in this compound's mechanism of action by demonstrating reversal of antifungal activity with metal supplementation [1].
The following workflow summarizes the key experimental approaches for evaluating this compound's effects:
Diagram 2: Experimental Workflow for Evaluating this compound Antifungal Activity. The diagram outlines the integrated experimental approaches for assessing this compound's effects on biofilm formation, hyphal inhibition, and metal chelation mechanisms.
This compound represents a promising antifungal agent with a novel dual mechanism of action targeting both metal ion homeostasis and membrane integrity. Its significant inhibition of key virulence factors—particularly yeast-to-hypha transition and biofilm formation—distinguishes it from conventional antifungal agents and positions it as a valuable candidate for addressing drug-resistant C. albicans infections. The detailed protocols provided enable researchers to reliably assess this compound's antifungal properties and further investigate its potential for therapeutic development.
This compound (5-chloro-7-iodo-8-hydroxyquinoline), once widely used as an antimicrobial agent, has experienced a research renaissance due to its unique metal chelation properties and potential applications across diverse fields from infectious disease to neurodegenerative disorders. This halogenated 8-hydroxyquinoline derivative demonstrates particular affinity for essential biometals including zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺/Fe³⁺), forming stable complexes with varying stoichiometries depending on metal availability and physiological environment. The metal chelation mechanism of this compound involves coordination through its hydroxyl and nitrogen groups, creating particularly stable 2:1 (ligand:metal) complexes under physiological conditions as confirmed by computational studies [1].
The research significance of this compound lies in its ability to modulate metal homeostasis in biological systems, disrupting metal-dependent pathological processes while potentially restoring physiological metal distribution. This dual capacity has established this compound as both a valuable experimental tool for probing metal-related biological processes and a promising therapeutic candidate for conditions characterized by metal dysregulation. Its relatively small molecular weight (305.50 g/mol) and lipophilic nature facilitate cellular penetration and blood-brain barrier transit, further enhancing its research utility in neurological contexts [2]. The subsequent sections of this application note provide detailed methodologies, experimental data, and technical protocols to support researchers in implementing this compound chelation studies across multiple research domains.
This compound possesses distinct physicochemical properties that govern its research applications and biological interactions:
The structural features essential to this compound's chelation activity include the phenolic hydroxyl group at position 8 and the ring nitrogen at position 1 of the quinoline ring, which together form a bidentate chelation system. The halogen substituents (chlorine at position 5, iodine at position 7) enhance lipid solubility and influence electron distribution, modifying metal binding affinity and biological activity [2].
This compound demonstrates selective metal affinity, with particularly strong interactions with Zn²⁺, Cu²⁺, and Fe²⁺ ions. Computational and experimental studies reveal that the preferred coordination geometry involves tetrahedral complexes with 2:1 ligand-to-metal stoichiometry in aqueous environments [1]. The deprotonated phenolic oxygen and the nitrogen atom from the quinoline ring provide optimal coordination sites for metal binding, with additional water molecules potentially completing the coordination sphere in hydrated complexes.
Table 1: Metal Binding Properties of this compound
| Metal Ion | Preferred Stoichiometry | Coordination Geometry | Binding Constant (Approx.) | Biological Consequences |
|---|---|---|---|---|
| Zn²⁺ | 2:1 (Ligand:Metal) | Tetrahedral | ~10¹² M⁻² | Alters zinc homeostasis; impacts metalloenzyme function |
| Cu²⁺ | 2:1 (Ligand:Metal) | Tetrahedral/Square Planar | ~10¹⁶ M⁻² | Redox modulation; potential pro/antioxidant effects |
| Fe²⁺ | 2:1 or 3:1 (Ligand:Metal) | Octahedral | ~10¹⁵ M⁻² | Iron mobilization; impacts cellular iron export |
The metal-dependent effects of this compound create diverse biological impacts—while the apo-form (metal-free) exhibits some activity, many significant biological effects manifest only upon metal binding. For example, the copper-dependent degradation of amyloid-β observed in yeast models highlights how metal coordination fundamentally alters this compound's biological activity and mechanism of action [4]. This metal complexation not only enables metal transport across biological membranes but can also directly influence protein-metal interactions, disrupting pathological processes reliant on metal ions.
This compound demonstrates broad-spectrum antifungal activity against numerous pathogenic species, with multiple studies confirming its effectiveness against Candida albicans, dermatophytes, and other fungal pathogens [5] [6]. The primary antifungal mechanism involves disruption of metal homeostasis through chelation of essential metal ions, particularly zinc and copper, which serve as cofactors for critical fungal enzymes. Additionally, this compound exhibits morphogenesis inhibition, significantly impairing the yeast-to-hyphae transition in C. albicans—a key virulence factor—and disrupting biofilm formation in a concentration-dependent manner [5].
At the cellular level, this compound directly impacts membrane integrity and function. At high concentrations (≥16 μg/mL), it causes direct membrane disruption, while at lower concentrations it induces membrane depolarization without complete destruction [5]. The metal chelation-dependent effects were confirmed through reversal experiments where exogenous addition of metal ions (Zn²⁺, Cu²⁺, Fe²⁺) restored fungal growth, while metal chelators enhanced this compound's antifungal efficacy, supporting that metal ion deprivation constitutes a primary antifungal mechanism [5].
Table 2: Antifungal Activity of this compound Against Various Pathogenic Fungi
| Fungal Species | MIC Range (μg/mL) | Primary Antifungal Effects | Media Considerations |
|---|---|---|---|
| Candida albicans | 1-4 μg/mL [5] | Yeast-hyphae transition inhibition; biofilm disruption; membrane depolarization | Activity varies with media composition; enhanced in low metal conditions |
| Candida tropicalis | Not fully quantified | Strong growth inhibition [6] | Further characterization needed |
| Candida guilliermondii | Not fully quantified | Strong growth inhibition [6] | Further characterization needed |
| Dermatophytes | Moderate activity [6] | Growth inhibition | Standard antifungal media suitable |
| Aspergillus terreus | Not fully quantified | Strong growth inhibition [6] | Further characterization needed |
Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.
Materials:
Procedure:
Technical Notes: For C. albicans, reported MIC values range from 1-4 μg/mL, with minimum fungicidal concentration (MFC) of approximately 3 μg/mL, confirming fungicidal activity (MFC/MIC ratio ≤4) [5].
Purpose: To evaluate this compound's inhibition of yeast-to-hyphae transition in C. albicans.
Materials:
Procedure:
Technical Notes: this compound inhibits hyphal transition in a concentration-dependent manner, with nearly complete inhibition at 32-64 μg/mL across multiple media types [5].
Purpose: To assess this compound's effect on fungal biofilm formation.
Materials:
Procedure:
Technical Notes: this compound demonstrates both concentration-dependent and time-dependent inhibition of biofilm formation, with >70% inhibition after 24 hours at 16 μg/mL [5].
Metal ion homeostasis is increasingly recognized as a crucial factor in neurodegenerative diseases including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). The metal-based neurodegeneration hypothesis proposes that redox-active metal ions like copper and iron generate reactive oxygen species through Fenton chemistry, promoting protein aggregation and neuronal damage [7]. This compound's research significance in this context stems from its ability to function as a metal protein attenuating compound (MPAC), redistributing metals rather than simply chelating and removing them, potentially restoring physiological metal distribution while reducing metal-associated toxicity [2] [8].
In Alzheimer's disease models, this compound demonstrates amyloid-modifying activity through several mechanisms: it solubilizes amyloid-β (Aβ) deposits from post-mortem brain tissue, inhibits copper- and zinc-induced Aβ aggregation, and promotes degradation of pre-formed Aβ oligomers in a copper-dependent manner [8] [4]. The copper-dependent degradation pathway involves upregulation of metalloprotease activity, providing a potential mechanism for reduced amyloid burden in experimental models [4]. For Parkinson's disease research, this compound reduces neurodegeneration induced by patient-derived brain extracts, suggesting potential relevance to human disease mechanisms [3].
Purpose: To evaluate this compound's effects on Aβ peptide aggregation kinetics.
Materials:
Procedure:
Technical Notes: this compound exhibits dual concentration-dependent effects—at lower concentrations it may resume metal-suppressed fibril growth, while at higher concentrations it inhibits aggregation, with particularly strong inhibition of Zn²⁺-induced aggregation when complexed with zinc [8].
Purpose: High-throughput screening for compounds that rescue Aβ toxicity using yeast model.
Materials:
Procedure:
Technical Notes: This unbiased screen of ~140,000 compounds identified 8-hydroxyquinolines as particularly effective, with this compound dramatically reducing Aβ peptide levels in a copper-dependent manner while restoring endocytic function compromised by Aβ toxicity [4].
This compound-metal complexes often exhibit enhanced biological activity compared to the parent compound, making them valuable for specific research applications. The copper-clioquinol complex (Cu(CQ)₂) has demonstrated particular promise in cancer models and exhibits different physicochemical properties including reduced aqueous solubility but potentially enhanced cell penetration [9].
Purpose: To prepare Cu(CQ)₂ complex for research applications.
Materials:
Procedure:
Technical Notes: The complex forms as a dark green to brown solid with minimal solubility in aqueous solutions but good solubility in DMSO. Characterization should include UV-Vis spectroscopy (characteristic absorbance shifts) and mass spectrometry.
Nanocarrier encapsulation enhances this compound's aqueous solubility and potentially its therapeutic index. Lipid-based systems provide particularly good compatibility with this compound's lipophilic nature while enabling controlled release kinetics [10].
Purpose: To prepare this compound-loaded lipid nanocarriers for enhanced delivery.
Materials:
Procedure:
Technical Notes: The resulting formulation typically exhibits particle size of ~90 nm, PDI <0.15, and high encapsulation efficiency (>95%). This formulation reduces MIC values 2-4 fold against most fungal strains compared to free this compound [10].
Table 3: Characterization Parameters for this compound Formulations
| Parameter | Free this compound | Cu(CQ)₂ Complex | Lipid Nanocarrier |
|---|---|---|---|
| Aqueous Solubility | Very low (<0.1 mg/mL) | Very low | High (0.5 mg/mL achievable) |
| Particle Size | N/A | N/A | ~90 nm |
| PDI | N/A | N/A | <0.15 |
| Encapsulation Efficiency | N/A | N/A | >95% |
| Stability | Stable in solid form | Stable in solid form | Stable >45 days |
This compound has a complex safety history that researchers must consider when designing experiments. The association with subacute myelo-optic neuropathy (SMON) led to its withdrawal from oral formulations in the 1970s, though topical use continues [2]. The S.M.O.N. cases were associated with high oral doses (approximately 1.5 g/day), resulting in plasma concentrations of 20-30 μg/mL (65-98 μM) [2]. Importantly, lower concentrations (4-8 μg/mL, 13-25 μM) achieved in clinical trials for neurodegenerative diseases showed acceptable safety profiles [2], highlighting the critical importance of concentration considerations in research design.
Recent evidence suggests that this compound's concentration-dependent toxicity may relate to autophagy disruption—concentrations above 20 μM impair lysosomal function and autophagic degradation in astrocytes, leading to reduced ATP levels, increased ROS, and ultimately cell death [2]. This biphasic concentration response necessitates careful dose-response characterization in experimental systems, as beneficial effects at lower concentrations may not predict higher concentration effects.
The research potential of this compound continues to expand as new mechanisms and applications emerge. Its unique metal-chelating properties, combined with formulation advances and better understanding of its concentration-dependent effects, position this classic compound as a valuable tool for probing metal biology and developing novel therapeutic approaches across multiple disease contexts.
Candida albicans is a formidable fungal pathogen capable of transitioning from commensal to pathogenic states, largely mediated by its morphological plasticity. The yeast-to-hyphae transition represents a critical virulence determinant that facilitates tissue invasion, immune evasion, and biofilm formation. Clioquinol (5-chloro-7-iodoquinolin-8-ol), previously used as an topical antifungal and anti-amebic agent, has reemerged as a promising therapeutic candidate due to its potent antifungal properties and novel mechanism of action [1]. Unlike conventional antifungals that target ergosterol biosynthesis or cell wall components, this compound primarily functions as a metal chelator, disrupting zinc, copper, and iron homeostasis in fungal cells while simultaneously affecting membrane integrity and polarity [1] [2]. This application note provides comprehensive experimental data and detailed protocols for investigating this compound's concentration-dependent inhibition of C. albicans morphogenesis, offering researchers standardized methodologies for exploring this promising antifungal agent.
This compound demonstrates potent fungistatic and fungicidal activity against C. albicans strains, including standard laboratory strain SC5314 and clinical isolates. The minimum inhibitory concentration (MIC) against C. albicans SC5314 is 1 μg/mL, while the minimum fungicidal concentration (MFC) is 3 μg/mL, yielding an MFC/MIC ratio of ≤3, which confirms this compound's fungicidal characteristics [1]. Time-kill curve analyses further substantiate this fungicidal activity, demonstrating that concentrations of 4×MIC (4 μg/mL) and 8×MIC (8 μg/mL) generate ≥3-log10 reductions in fungal colony-forming units (CFU) after 48-hour and 24-hour treatments, respectively [1].
Table 1: Antifungal Activity Profile of this compound Against Candida albicans
| Parameter | Value | Experimental Conditions |
|---|---|---|
| MIC (C. albicans SC5314) | 1 μg/mL | Standard broth microdilution |
| MFC | 3 μg/mL | Subculture on drug-free agar |
| MFC/MIC ratio | 3 | - |
| Fungicidal classification | MFC/MIC ≤ 3 | - |
| Time-kill kinetics (4×MIC) | ≥3-log10 reduction after 48 h | Starting inoculum 5×105 CFU/mL |
| Time-kill kinetics (8×MIC) | ≥3-log10 reduction after 24 h | Starting inoculum 5×105 CFU/mL |
The capacity of this compound to suppress the morphological transition from yeast to hyphal forms represents one of its most significant anti-virulence properties. This inhibition occurs in a concentration-dependent manner across various liquid and solid media formulations, with notable potency differences observed depending on the medium composition [1].
Table 2: Concentration-Dependent Inhibition of Hyphal Formation by this compound
| Medium Type | This compound Concentration | Inhibition Level After 2 Hours | Inhibition Level After 6 Hours |
|---|---|---|---|
| RPMI 1640 (+10% FBS) | 8-16 μg/mL | Significant reduction | >95% inhibition at 32-64 μg/mL |
| Spider Medium (+10% FBS) | 8-16 μg/mL | Significant reduction | >95% inhibition at 32-64 μg/mL |
| YPD (+10% FBS) | 16 μg/mL | Nearly complete inhibition | >95% inhibition at 16 μg/mL |
| Solid YPD | 16 μg/mL | Complete abrogation of filamentation | - |
| Solid Spider | 16 μg/mL | Complete abrogation of filamentation | - |
The experimental data indicates that YPD medium supplemented with 10% fetal bovine serum represents the most sensitive condition for detecting this compound's anti-hyphal effects, with nearly complete inhibition observed at 16 μg/mL after just 2 hours of treatment [1]. This medium-dependent efficacy underscores the importance of employing multiple media types when evaluating anti-morphogenic compounds.
Biofilm formation represents a critical virulence determinant in C. albicans pathogenesis and contributes significantly to antifungal resistance. This compound demonstrates concentration- and time-dependent anti-biofilm activity, effectively inhibiting biofilm formation and disrupting pre-formed biofilms [1]. Quantitative assessment using 2,3-bis(2-methoxy-4-nitro-5-sulfo-phenyl)-2H-tetrazolium-5-carboxanilide (XTT) reduction assays reveals that this compound achieves 22.9% inhibition at 1 μg/mL after 4 hours of treatment, increasing to 51.7% inhibition at 64 μg/mL during the same timeframe [1]. The anti-biofilm effect becomes more pronounced with extended exposure, reaching >70% inhibition at concentrations ≥16 μg/mL after 24 hours of treatment.
This compound exerts its antifungal effects through multiple complementary mechanisms that distinctively differ from conventional antifungal agents:
Metal Ion Chelation: As a member of the 8-hydroxyquinoline class, this compound demonstrates high affinity for essential metal ions including zinc, copper, and iron [1] [2]. This metal-chelating property disrupts cellular ion homeostasis, interfering with metalloenzyme function and metal-dependent metabolic processes. Exogenous addition of metal ions reverses this compound's antifungal effects, while metal chelators enhance its activity, confirming this mechanism [1].
Membrane Disruption: this compound exhibits concentration-dependent effects on membrane integrity. At high concentrations, it directly disrupts membrane structure, while at lower concentrations it induces membrane depolarization without complete rupture [1] [2]. This membrane activity contributes to its fungicidal properties.
Cell Wall Damage: Research indicates that this compound damages the cell wall structure and inhibits pseudohyphae formation, further compromising fungal structural integrity [3].
Inhibition of Virulence-Associated Processes: Beyond direct fungicidal effects, this compound specifically targets key virulence mechanisms including morphogenic transition and biofilm formation, potentially reducing pathogenicity even at sub-MIC concentrations [1].
The following diagram illustrates the multi-targeted mechanism of this compound against Candida albicans:
Diagram 1: Multi-targeted mechanism of this compound against Candida albicans, illustrating metal chelation, membrane disruption, and virulence inhibition pathways.
Purpose: To determine the minimum inhibitory concentration (MIC) of this compound against Candida albicans strains.
Materials:
Procedure:
Purpose: To evaluate concentration-dependent inhibition of yeast-to-hyphae transition by this compound.
Materials:
Procedure:
Purpose: To quantify this compound's effect on biofilm formation and pre-formed biofilms using XTT reduction assay.
Materials:
Procedure: Biofilm Formation Inhibition:
Mature Biofilm Disruption:
XTT Reduction Assay:
The following workflow diagram illustrates the experimental design for evaluating this compound's effects:
Diagram 2: Experimental workflow for comprehensive evaluation of this compound's antifungal activity.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor hyphal induction | Suboptimal serum quality | Test different FBS batches; use fresh serum |
| Inconsistent MIC results | Inoculum density variation | Standardize inoculum preparation method |
| Precipitated this compound | Aqueous solubility limitations | Ensure proper solvent (DMSO) and dilution |
| Weak biofilm formation | Inadequate incubation time | Extend adhesion phase to 2-3 hours |
| High XTT background | Non-specific reduction | Include proper background controls |
This compound demonstrates potent concentration-dependent inhibition of Candida albicans yeast-to-hyphae transition at concentrations ranging from 8-32 μg/mL across various media conditions, with complete abrogation of filamentation observed at 16 μg/mL in YPD medium with serum supplementation [1]. Its multi-mechanistic action, involving metal chelation, membrane disruption, and virulence attenuation, distinguishes it from conventional antifungal agents and supports its potential development as a novel anti-virulence therapeutic. The protocols outlined herein provide standardized methodologies for further investigating this compound's antifungal properties and facilitating comparison with emerging antifungal candidates.
Clioquinol's efficacy can vary because it operates through several mechanisms, and the dominant one can shift depending on the context. The table below summarizes these mechanisms and the factors that influence them.
| Mechanism of Action | Functional Role | Factors Influencing Efficacy |
|---|---|---|
| Metal Ion Chelation [1] [2] | Binds to metal ions (Zn²⁺, Cu²⁺, Fe²⁺); disrupts fungal ion homeostasis and inhibits bacterial growth [2]. | Media Composition: High concentrations of exogenous metal ions can reverse the antifungal effect [2]. |
| Enzyme Activation [3] | Activates PHGDH; increases glycine, decreases glutamate; provides antiseizure and anti-inflammatory effects [3]. | Cell/Tissue Type: Efficacy is linked to PHGDH expression, primarily in astrocytes [3]. |
| NLRP3 Inflammasome Inhibition [4] | Covalently binds to NLRP3; inhibits inflammasome assembly; reduces inflammation [4]. | Biological Model: Relevant in specific disease models (e.g., sepsis, colitis) [4]. |
| VEGFR2 Degradation [5] | Binds to VEGFR2; promotes degradation; inhibits angiogenesis [5]. | Cell Type: Specifically impacts endothelial cells; is highly selective [5]. |
Here are some targeted questions and answers to help you diagnose and resolve issues with this compound in your experiments.
Q1: Why does the antifungal efficacy of this compound change between different growth media? The most common reason is the variation in metal ion content between media formulations. This compound acts as a metal chelator, and its antifungal activity can be significantly reduced or even reversed if your medium contains high concentrations of ions like Zn²⁺, Cu²⁺, or Fe²⁺ [2].
Q2: The anti-cancer or anti-angiogenic effect of this compound is not consistent across my cell lines. What could be the reason? this compound's effects are highly cell-type-dependent because its molecular targets are not universally expressed.
Q3: How can I confirm that the observed effect in my experiment is truly due to a specific mechanism of this compound? You can use specific experimental additives to probe the mechanism.
To help visualize the key decision points in troubleshooting, refer to the following workflow. The Graphviz DOT code below it can be used to regenerate the diagram.
The diagram above outlines a logical approach to troubleshooting. The multi-mechanistic nature of this compound is summarized in the diagram below, which illustrates how its different actions are influenced by the experimental context.
For a quick start, the table below summarizes key experimental data on this compound's effects against Candida albicans biofilms, serving as a reference for your own assays [1].
| Strain / Context | Effect Measured | Key Concentration | Observation / Outcome |
|---|---|---|---|
| C. albicans SC5314 | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | Fungistatic activity (inhibits growth) [1]. |
| C. albicans SC5314 | Minimum Fungicidal Concentration (MFC) | 3 µg/mL | Fungicidal activity (kills fungi); MFC/MIC = 3 [1]. |
| C. albicans SC5314 | Yeast-to-Hyphae Transition (in YPD + 10% FBS) | 16 µg/mL | Significant inhibition of hyphae formation after 2 hours [1]. |
| C. albicans SC5314 | Biofilm Inhibition (XTT assay, 24h treatment) | 1 µg/mL | ~40.4% inhibition rate [1]. |
| C. albicans SC5314 | Biofilm Inhibition (XTT assay, 24h treatment) | 16 µg/mL | >70% inhibition rate [1]. |
| General Research | Proposed Test Concentration Range | 1 - 64 µg/mL | For establishing dose-response curves [1]. |
This is a standard, colorimetric method for quantifying total adhered biofilm biomass [2].
The following diagram illustrates the key steps of this protocol:
Inhibiting the yeast-to-hyphae transition is a key anti-virulence mechanism of this compound [1].
Q1: My positive control (a known biofilm disruptor) is working, but I see no effect with this compound. What could be wrong?
Q2: Why does this compound inhibit biofilms but not show strong activity in standard planktonic MIC assays?
Q3: I'm getting high variability in my crystal violet assay results between replicates. How can I improve consistency?
Q4: Are there any specific safety concerns when working with this compound?
This compound exerts its anti-biofilm effects through multiple mechanisms, which should inform your experimental design. The diagram below summarizes its primary modes of action and the corresponding experimental readouts you can use.
This compound (5-chloro-7-iodo-8-quinolinol) is an 8-hydroxyquinoline derivative that has garnered significant research interest for its potential application in neurodegenerative disorders, particularly Alzheimer's disease (AD). As a metal-protein attenuating compound (MPAC), this compound functions as a zinc and copper chelator that can redistribute metals within cellular compartments rather than simply removing them. This mechanism directly addresses the metal dyshomeostasis observed in Alzheimer's pathology, where zinc and copper are involved in the deposition and stabilization of amyloid plaques. However, researchers frequently encounter substantial challenges related to species-specific metabolism, narrow therapeutic windows, and confounding factors in experimental models that can compromise data interpretation. This technical support center provides evidence-based troubleshooting guidance to help researchers navigate these complexities and generate reliable, reproducible results in their this compound investigations.
Answer: Species-specific metabolic patterns significantly impact this compound bioavailability and potential toxicity, making appropriate model selection crucial:
Rodents (rats, mice, rabbits): Exhibit extensive first-pass metabolism with rapid formation of glucuronate and sulfate conjugates that reach concentrations 4-10 times higher than free this compound. This high conjugation rate reduces bioavailable drug at target sites. [1]
Hamsters: Show intermediate metabolism with approximately 30% glucuronidation and minimal sulfate metabolites, representing a middle ground between rodents and primates. [1]
Dogs, monkeys, and humans: Form significantly fewer conjugates, resulting in higher circulating levels of free this compound. Human studies show dose-related plasma concentrations with a half-life of 11-14 hours and minimal accumulation after repeated dosing. [1]
Table: Species-Specific this compound Pharmacokinetic Parameters
| Species | Primary Metabolites | Relative Conjugate Levels | Bioavailability (Oral) | Half-Life |
|---|---|---|---|---|
| Rats/Mice | Glucuronide, Sulfate | High (4-10× free CQ) | Low | ~2 hours |
| Hamsters | Primarily Glucuronide | Moderate (0.3× free CQ) | ~12% vs. IP | ~2 hours |
| Dogs/Monkeys | Minimal conjugates | Low | Higher than rodents | Not specified |
| Humans | Minimal conjugates | Low | Dose-dependent | 11-14 hours |
Answer: Route selection dramatically impacts this compound exposure and requires careful consideration in experimental design:
Oral administration: Results in significantly lower plasma concentrations compared to intraperitoneal dosing, with relative bioavailability of approximately 12% when using standard suspensions. The use of surfactants or bile salts can enhance intestinal absorption by acting as suspending agents and promoting intestinal reabsorption. [1]
Intraperitoneal injection: Bypasses first-pass metabolism to some extent, yielding higher systemic exposure but creating potentially non-physiological distribution patterns. Researchers should note that this route may not accurately model human oral administration. [1]
Topical application: Demonstrates high percutaneous absorption (>50% bioavailability in dogs), but carries significant safety concerns. The American Academy of Pediatrics has recommended against topical this compound products due to potential liver necrosis and severe neurological symptoms observed in animal studies. [1]
Answer: this compound exerts its effects on amyloid-β pathology through copper-dependent and zinc-dependent mechanisms that promote Aβ degradation rather than simple chelation:
Copper-dependent degradation: In yeast models of Aβ toxicity, this compound treatment dramatically reduced Aβ peptide levels by increasing degradation, ultimately restoring endocytic function compromised by Aβ oligomers. This effect was specifically copper-dependent and resulted in rescue of cellular viability. [2]
Selective efficacy: this compound demonstrates greatest potency against Aβ toxicity compared to other proteinopathy models (α-synuclein, TDP-43, and htt72Q), indicating its mechanism is not general proteostasis enhancement but specifically targets Aβ-associated pathology. The copper-dependent oligomer reversal observed in vitro mirrors cellular effects. [2]
Cellular trafficking restoration: Unbiased genetic screens identified that Aβ compromises clathrin-mediated endocytosis, and this compound treatment rescues this fundamental cellular process, connecting its metal chelation properties to specific cellular pathologies relevant to Alzheimer's disease. [2]
This compound's Metal-Dependent Mechanism in Aβ Pathology
Answer: The ionophore activity of this compound creates a delicate balance between therapeutic benefits and potential neurotoxicity through several mechanisms:
Metal redistribution: this compound doesn't simply chelate metals but functions as a copper and zinc ionophore, redistributing these metals across cellular compartments and potentially disrupting metal homeostasis in vulnerable cell populations. [1]
Mitochondrial toxicity: The This compound-zinc chelate has been identified as a mitochondrial toxin, which is considered the potential ultimate cause of subacute myelo-optic neuropathy (SMON) observed historically in Japanese populations. This underscores the importance of careful dosing and monitoring in experimental systems. [1]
Species-specific neurotoxicity: Animal toxicity studies reveal marked species differences in neurotoxic responses that correlate directly with serum levels of free this compound and its metabolites. Humans form fewer conjugates and therefore have higher free drug levels, which may explain differential susceptibility to neurotoxic effects. [1]
Answer: Dosing regimen design must account for metabolic differences and narrow therapeutic windows:
Bioavailability calibration: When translating between species, researchers must adjust for differential metabolite formation. Human dose/concentration ratios (0.64-1.4) are approximately 33 times higher than those observed in hamsters at equivalent doses, meaning humans achieve substantially higher free this compound levels. [1]
Dose-response characterization: this compound exhibits strong dose-dependent effects in rescue assays, but higher concentrations become inhibitory to both Aβ-expressing cells and control strains. Each experimental system requires empirical determination of the optimal concentration range. [2]
Temporal considerations: Human pharmacokinetics show steady-state accumulation reached after approximately 5 days with repeated administration (500 mg TID), with substantial inter-subject variability (up to one order of magnitude). Experimental protocols should incorporate appropriate loading phases and account for individual variability. [1]
Table: Troubleshooting Common Dosing Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Inconsistent efficacy across replicates | Variable metabolite formation | Use inbred strains; control diet; monitor conjugates |
| Toxicity at literature doses | Species-specific sensitivity | Conduct pilot dose-ranging; measure free drug levels |
| Unpredictable response in xenograft models | Human vs. rodent metabolism differences | Consider alternative administration routes; use metabolic inhibitors |
| Lack of target engagement | Insufficient free drug at site | Increase dose frequency; use absorption enhancers |
Answer: Cellular model selection and validation are critical for generating meaningful this compound data:
Yeast Aβ toxicity model: This system successfully identified this compound through unbiased screening of 140,000 compounds. The model mimics Aβ transit through secretory and endocytic pathways as occurs in neurons, and demonstrates differential toxicity between Aβ1-42 (more toxic, more oligomers) and Aβ1-40, reflecting human pathology. Genetic validation through identification of human AD risk factor homologs (PICALM, SYNJ1) supports its biological relevance. [2]
Endocytic function assays: Monitoring clathrin-mediated endocytosis using validated reporters like the Ste3 pheromone receptor or Mup1 methionine transporter provides quantitative assessment of this compound rescue of Aβ-induced deficits. These functional assays offer more physiologically relevant endpoints than simple viability measures. [2]
Specificity controls: Researchers should test this compound against multiple proteotoxicity models (e.g., α-synuclein, TDP-43, huntingtin) to confirm selective efficacy against Aβ pathology rather than general proteostasis enhancement. The compound's superior performance in Aβ models supports target engagement. [2]
Comprehensive Workflow for this compound Experimental Design
Answer: Understanding the subacute myelo-optic neuropathy (SMON) historical context is essential for contemporary risk assessment:
SMON epidemiology: The association between this compound and SMON was observed primarily in Japan, affecting approximately 10,000 people with symptoms including abdominal pain, sensory and motor disturbances, and visual changes. The condition was characterized by symmetrical demyelination of spinal cord tracts, optic nerves, and peripheral nerves. [1]
Dosing relationship: SMON occurred at doses ranging from 300 mg/day to 3.5 g/day, with wide variation in treatment duration before symptom onset. The condition was exceptionally rare outside Japan, potentially related to regional factors such as concomitant vitamin B deficiency or genetic predispositions. [1]
Contemporary relevance: Current research uses significantly lower doses and shorter durations than those associated with SMON, but researchers should maintain awareness of potential neurotoxicity, particularly in long-term experiments or those involving compromised nutritional status. [1]
This compound research presents unique challenges stemming from its complex metal-binding properties, species-specific metabolism, and narrow therapeutic window. Success in this field requires meticulous attention to model system validation, dose calibration based on metabolic capabilities, and implementation of functionally relevant endpoints that probe beyond simple viability measures. The experimental strategies and troubleshooting approaches outlined in this technical support center provide a framework for generating robust, reproducible data on this promising but challenging therapeutic compound. As research advances, particularly with next-generation 8-hydroxyquinoline derivatives like PBT2, these foundational principles will continue to inform rigorous preclinical investigation of metal-protein attenuating compounds for neurodegenerative disorders.
Table: Quick Reference Guide for this compound Experiments
| Experimental Component | Key Recommendation | Validation Approach |
|---|---|---|
| Model Selection | Use yeast Aβ model for initial screening; mammalian for validation | Confirm genetic modifiers match human AD risk factors |
| Dosing Regimen | Account for species-specific conjugation rates | Measure free drug levels; not just total concentration |
| Efficacy Assessment | Include functional endocytic assays | Monitor Ste3 or Mup1 trafficking in addition to viability |
| Specificity Testing | Compare across proteopathy models | Confirm preferential efficacy in Aβ models |
| Safety Evaluation | Consider historical SMON data | Include neurological function assessments in chronic studies |
This compound (5-chloro-7-iodo-8-hydroxyquinoline) is a versatile metal chelator with applications in neuroscience, oncology, and infectious disease research. Its 8-hydroxyquinoline backbone provides specific metal-binding properties that underlie both its therapeutic potential and experimental challenges. Understanding this compound's dual chelation-chaperoning activity is essential for designing robust experiments and interpreting results accurately.
Initially developed as an antimicrobial agent, this compound was withdrawn from oral use due to association with subacute myelo-optic neuropathy (SMON) but has regained research interest for its metal-chelating properties in neurodegenerative diseases and cancer. [1] [2] The compound exhibits species-specific metabolism and forms complexes with multiple metal ions, primarily zinc, copper, and iron, which mediates its diverse biological effects. [1] [3]
Table: Fundamental Properties of this compound
| Property | Specification | Research Significance |
|---|---|---|
| Chemical Name | 5-chloro-7-iodo-8-hydroxyquinoline | Reference standard for QC |
| IUPAC Name | 5-chloro-7-iodoquinolin-8-ol | Structure-activity relationships |
| Molecular Weight | 305.5 g/mol | Concentration calculations |
| Metal Binding Sites | Phenolic oxygen, ring nitrogen | Bidentate chelator |
| Primary Research Uses | Metal redistribution, HIF-1α activation, JmjC-KDM inhibition | Multiple application mechanisms |
This compound's coordination chemistry involves formation of neutral complexes with metal ions in a 1:2 metal-to-ligand ratio, with the phenolic group deprotonated upon binding. [4] Computational and experimental studies reveal that in aqueous solutions, this compound-zinc complexes form tetrahedral coordination geometries that may include water molecules, resulting in penta- or hexa-coordinated complexes. [4]
Table: Metal Binding Properties & Biological Effects
| Metal Ion | Binding Stoichiometry | Reported Kd / Affinity | Primary Biological Consequences |
|---|
| Zinc (Zn²⁺) | 1:2 (Metal:Ligand) | Forms stable neutral Zn(CQ)₂ complexes | • Mitochondrial toxicity [5] • Enhanced systemic absorption [5] | | Copper (Cu²⁺) | 1:2 (Metal:Ligand) | Copper-dependent Aβ degradation [6] | • Reduced amyloid burden [1] • Altered oligomer formation [6] | | Iron (Fe²⁺/³⁺) | Not fully characterized | Induces cellular iron deficiency perception [3] | • Reduced metalloenzyme activity [3] | | Manganese (Mn²⁺) | Limited data | Not quantitatively determined | • Limited toxicity data |
For consistent experimental results, pre-formed metal-Clioquinol complexes can be prepared using this standardized protocol:
Q1: Why do I observe variable cellular responses to this compound treatment between different cell lines?
A: The variation stems from cell-type specific differences in metal homeostasis, expression of metal transporters, and metabolic capacity. Additionally, this compound exhibits differential sensitivity across cell types - for instance, endothelial cells show heightened sensitivity for VEGFR2 degradation compared to cancer cells. [7] To address this:
Q2: How can I distinguish between specific metal chelation effects versus non-specific toxicity?
A: Implement the following control experiments:
Q3: My this compound treatment inconsistently affects amyloid-β levels - what could explain this?
A: This variability likely relates to copper availability in your experimental system. Research demonstrates that this compound reduces Aβ peptide levels in a copper-dependent manner by increasing degradation. [6] To improve consistency:
Q4: What is the molecular basis for this compound's effects on histone methylation?
A: this compound directly inhibits Jumonji C (JmjC) domain-containing histone demethylases (KDMs) by targeting their 2-oxoglutarate (2OG)-dependent catalytic activity. [8] This inhibition leads to accumulation of H3K4me3, H3K9me3, and H3K27me3 marks. [8] The mechanism parallels hypoxia-induced HIF-1α stabilization, as both involve inhibition of 2OG-dependent dioxygenases.
Optimal Concentration Ranges by Application:
Validated Experimental Readouts:
This compound's Multifaceted Mechanisms of Action: This diagram illustrates the primary molecular pathways affected by this compound, including metal homeostasis regulation, enzyme inhibition, and pathological protein clearance, which collectively contribute to its therapeutic potential in neurodegeneration and cancer.
Mitochondrial Toxicity Mechanisms: The This compound-zinc chelate demonstrates specific and rapid mitochondrial toxicity characterized by:
Species-Specific Metabolism Considerations:
Experimental Workflow for this compound Studies: This diagram outlines a systematic approach for designing and interpreting this compound experiments, emphasizing preliminary assessment, experimental optimization, and mechanistic validation to ensure reliable results.
This compound (CQ) is a metal chelator with multiple, overlapping biological activities. Its primary and off-target effects are summarized in the table below.
| Mechanism / Target | Observed Effect / Consequence | Experimental Evidence / Context |
|---|---|---|
| Metal Ion Chelation (Zn²⁺, Cu²⁺, Fe²⁺) | Alters metal ion homeostasis; can induce oxidative stress or inhibit metalloenzymes [1] [2]. | Considered a primary mechanism, but downstream effects are wide-ranging. |
| JmjC Domain-Histone Demethylases | Inhibits KDM4A/C, KDM5A/B, KDM6B; increases H3K4me3, H3K9me3, H3K27me3 marks, altering gene expression [3]. | Identified in human adipocyte-derived stem cells, glioblastoma, and cervical cancer cells [3]. |
| NLRP3 Inflammasome | Covalently binds R335 in NACHT domain; inhibits NLRP3-NEK7 interaction and oligomerization, reducing IL-1β secretion [4]. | Found in human and mouse macrophages; reduces serum IL-1β in peritonitis, gout, sepsis, and colitis models [4]. |
| Proteasome | Inhibits proteasomal chymotrypsin-like activity, leading to accumulation of poly-ubiquitinated proteins [5]. | Observed in human breast cancer and prostate cancer cells; can be Cu²⁺-dependent or independent [5]. |
| Cathepsin B | Inhibits exopeptidase (K'ᵢ = 24.3 μM) and endopeptidase (K'ᵢ = 91.7 μM) activity [6]. | Demonstrated on isolated enzyme and in MCF-10A neoT cell lysates; reduces tumour cell invasion at non-cytotoxic doses [6]. |
| Mitochondrial Function | Induces mitochondrial dysfunction, reduces cellular ATP, increases lipid peroxidation, and causes oxidative stress [2]. | Confirmed in various cell lines; toxicity is attenuated by antioxidants [2]. |
The relationships between these mechanisms and their downstream consequences can be visualized in the following pathway:
Here are specific methodologies you can employ to identify and control for this compound's off-target effects.
A1: Systematically Control for Metal Chelation
A2: Monitor Key Off-Target Biomarkers Directly
A3: Assess the Role of Oxidative Stress and NQO1
A4: Utilize Synergistic Combinations to Mitigate Toxicity
Q1: What is the primary antifungal mechanism of Clioquinol? this compound (CQ) exhibits a multimodal antifungal mechanism, distinct from common antifungal classes, which contributes to its broad-spectrum activity and low resistance incidence.
Q2: How should I perform antifungal susceptibility testing for this compound? Standardized broth microdilution is the recommended method. The table below compares the key parameters from CLSI and EUCAST standards, which are critical for reproducible results [5].
| Parameter | CLSI M27-A4 | EUCAST E.DEF 7.3.1 |
|---|---|---|
| Glucose Content | 0.2% glucose | 2% glucose |
| Inoculum Size | 0.5 × 10³ to 2.5 × 10³ cells/mL | Similar, but precise size not specified in excerpt |
| Plate Type | U-shaped wells | Flat-bottomed wells |
| Incubation | 35°C for 48-72 hours | 35°C for 48-72 hours |
Q3: My lab strains show variable susceptibility to this compound. What could be causing this? Variability can arise from several experimental conditions. The following troubleshooting table outlines common issues and solutions.
| Problem | Possible Cause | Solution / Verification Step |
|---|---|---|
| High MICs across strains | Metal ions in media or labware interfering with CQ | Use metal-free buffers and water; confirm media composition; test with exogenous metal chelator [1]. |
| Inconsistent results between replicates | Inconsistent inoculum preparation | Standardize inoculum density using a spectrophotometer and verify with quantitative plating [5]. |
| Lack of expected antifungal activity | Strain-specific intrinsic resistance (rare) | Confirm CQ solubility and stock concentration; use a known susceptible control strain (e.g., C. albicans SC5314) [1]. |
| Altered morphology effects not observed | Sub-inhibitory CQ concentration used | Perform a dose-response assay; for hyphae inhibition, use ≥16 μg/mL in Spider or YPD media with serum [1]. |
Q4: Are there standardized breakpoints for interpreting this compound MICs? No. Unlike licensed antifungal drugs, this compound does not have CLSI or EUCAST-defined clinical breakpoints. Researchers typically report MIC values in µg/mL and use Mode of Action studies to confirm resistance or susceptibility. For reference, one study on C. albicans SC5314 reported an MIC of 1 µg/mL and a minimum fungicidal concentration (MFC) of 3 µg/mL [1].
Protocol 1: Investigating the Mechanism via Metal Ion Reversal This assay tests if CQ's activity is due to metal chelation.
Protocol 2: Sorbitol Protection Assay for Cell Wall Damage This assay investigates if CQ damages the fungal cell wall.
The following diagram illustrates this compound's multimodal antifungal mechanism and the corresponding experiments you can use to investigate them.
The following diagram outlines the logical workflow for the Sorbitol Protection Assay, a key test for investigating cell wall damage.
The table below summarizes key stability and handling information for this compound, inferred from recent research and standard pharmaceutical practices.
| Aspect | Key Information | Experimental Evidence / Justification |
|---|---|---|
| General Stability | Susceptible to oxidative degradation; primary degradation pathway is electro-oxidation [1]. | Electrochemical studies show oxidation leads to semiquinone radical and quinone-like products [1]. |
| Solution State | A lipid-based nanocarrier formulation (0.5 mg/mL) was stable for 45 days at room temperature [2]. | Nanoformulation maintained consistent particle size, PDI, zeta potential, and drug content over 45 days [2] [3]. |
| Recommended Storage | Store in a cool, dry place, protected from light [4]. | Standard practice for compounds prone to photo-degradation and hydrolysis; aligns with ICH Q1 guidelines [5]. |
| Analytical Method | Use a stability-indicating Reverse-Phase HPLC method for accurate quantification [4]. | Method validated to separate this compound from its degradation products formed under various stress conditions [4]. |
To conclusively determine the shelf life and optimal storage conditions for your specific this compound formulation, you can conduct forced degradation studies following established guidelines [5]. The workflow below outlines this process.
Here are the detailed steps for the key stages in the workflow diagram:
This method must be able to accurately measure this compound while distinguishing it from any degradation products [4].
Deliberately degrade this compound samples to validate the HPLC method and understand its degradation pathways [5]. Stress conditions include:
After method validation, conduct a formal stability study to assign a shelf life [5].
| Feature | Clioquinol (CQ) | MCC950 (CRID3) |
|---|---|---|
| Reported IC₅₀ (IL-1β release) | 0.478 μM (in macrophages) [1] | ~14.3 nM (in THP-1 cells) [2] |
| Molecular Target | Covalently binds to Arginine 335 (R335) in the NLRP3 NACHT domain [1] | Binds to the NACHT domain (non-covalent), inhibiting ATPase activity [2] |
| Key Mechanism | Inhibits NLRP3 inflammasome assembly and blocks interaction with component proteins [1] | Blocks ATP hydrolysis, stabilizing NLRP3 in an inactive state [2] |
| Mutation Coverage | Information not specified in available data. | Ineffective against certain hyperactive NLRP3 mutations (e.g., PYD domain variants, some NACHT domain changes) [3] |
| In Vivo Efficacy | Effective in mouse models of peritonitis, gouty arthritis, sepsis, and colitis [1] | Robust efficacy in numerous animal models; a widely used tool compound [2] |
| Selectivity Note | A clinical drug with metal-chelating properties; its inhibitory effect is attributed to direct NLRP3 binding [1] | Highly specific for NLRP3; however, also shown to inhibit carbonic anhydrase 2 [2] |
The data in the table comes from distinct experimental setups, which is crucial for interpretation:
The key data for comparing inhibitors often comes from standard cell-based assays. The workflow below outlines a typical protocol for assessing NLRP3 inhibition.
Typical workflow for evaluating NLRP3 inhibitors like this compound and MCC950 involves a two-step cell assay. Researchers first prime immune cells with LPS, then activate the inflammasome with a trigger like Nigericin while adding the inhibitor compound. They then measure outputs like IL-1β and cell death to determine inhibitory efficacy [2] [1] [5].
The table below summarizes quantitative data on the efficacy of various hydroxyquinoline derivatives across different experimental models.
| Compound Name | Structure | Experimental Model | Key Efficacy Metric (IC₅₀ / MIC) | Citation |
|---|---|---|---|---|
| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Halogenated (Cl, I) | In vitro Aβ oligomer formation | IC₅₀ = 1.4 µM | [1] |
| Human lymphoma cells (Raji) | IC₅₀ = ~2-3 µM (approx. from data) | [2] | ||
| 5-Nitro-8-hydroxyquinoline (NQ) | Nitro group | Human lymphoma cells (Raji) | IC₅₀ = ~0.4 µM | [2] |
| Broxyquinoline | Halogenated (Br, Br) | In vitro Aβ oligomer formation | IC₅₀ = 1.7 µM | [1] |
| Chloroxine | Halogenated (Cl, Cl) | In vitro Aβ oligomer formation | IC₅₀ = 1.4 µM | [1] |
| Iodoquinol | Halogenated (I, I) | In vitro Aβ oligomer formation | IC₅₀ = 1.2 µM | [1] |
| 5-chloro-8-hydroxyquinoline | Halogenated (Cl) | In vitro Aβ oligomer formation | IC₅₀ = 2.2 µM | [1] |
| 8-hydroxyquinoline (8HQ) | Parent compound | Human lymphoma cells (Raji) | IC₅₀ = ~2 µM (approx. from data) | [2] |
| PH276 (Novel Derivative) | Hybrid (8HQ + triazole) | C. haemulonii (Fungus) | MIC = 0.5 - 8 µg/mL | [3] |
For reliable replication, here are the methodologies from key studies.
The diverse biological activities of 8-hydroxyquinoline derivatives arise from multiple, often overlapping, mechanisms. The diagram below illustrates the key pathways described in the research.
The diagram shows that efficacy is compound-specific. In Alzheimer's models, halogenated derivatives like this compound are potent inhibitors of Aβ oligomer formation, likely through direct interaction with the peptide [1]. In cancer models, the nitro derivative NQ showed superior cytotoxicity, a mechanism driven by copper-dependent reactive oxygen species generation, unlike this compound's zinc ionophore activity [2]. Furthermore, recent studies show that This compound is a competitive antagonist of α1-adrenoceptors, revealing a novel, zinc-independent mechanism that contributes to vascular effects [4].
The key difference lies in their mechanisms of action. The table below summarizes the distinct classes and targets of these agents.
| Antifungal Agent | Drug Class | Primary Mechanism of Action |
|---|---|---|
| Clioquinol | Quinoline derivative [1] | Information not available in search results |
| Fluconazole | Azole (Triazole) [1] | Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase (ERG11) [2] [3] |
| Itraconazole | Azole (Triazole) [1] | Inhibits ergosterol synthesis by targeting lanosterol 14-α-demethylase (ERG11) [2] [3] |
This fundamental difference in mechanism can be visualized in the following pathway diagram.
While direct data for this compound is unavailable, recent research provides detailed susceptibility profiles for fluconazole and itraconazole against various fungal isolates, which may serve as a useful reference. The data below, from a 2025 study on fungal keratitis isolates, shows the Minimum Inhibitory Concentration (MIC) ranges required to inhibit fungal growth [4].
| Fungal Organism | Fluconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
|---|---|---|
| Aspergillus spp. | 32 - 64 | 0.06 - 16 |
| Fusarium/Neocosmospora spp. | 64 | 0.03 - 16 |
| Candida spp. | 64 | ≥16 |
For researchers aiming to conduct their own comparative studies, the broth microdilution method is a standard, reproducible technique for antifungal susceptibility testing [4] [5]. The following workflow outlines the key stages of this protocol, which was used to generate the susceptibility data above [4] [6].
The absence of direct comparative data for this compound highlights a potential gap in the current research landscape.
The table below summarizes the key experimental findings on how this compound (CQ) inhibits the NLRP3 inflammasome.
| Aspect | Experimental Findings for this compound (CQ) |
|---|---|
| Molecular Target | Covalently binds to Arginine 335 (R335) in the NACHT domain of NLRP3 [1]. |
| Inhibitory Mechanism | Inhibits the NLRP3-NEK7 interaction and subsequent NLRP3 oligomerization, preventing inflammasome assembly [1]. |
| Cellular Effect | Reduces NLRP3-dependent IL-1β secretion and cell pyroptosis [1]. |
| Potency (IC₅₀) | 0.478 μM in inhibiting NLRP3 activation in human and mouse macrophages [1]. |
| In Vivo Efficacy | Mitigates experimental models of acute peritonitis, gouty arthritis, sepsis, and colitis [1]. |
The following table places this compound's mechanism in context with other direct NLRP3 inhibitors described in recent research.
| Inhibitor | Reported Molecular Target / Mechanism | Reported Specificity |
|---|---|---|
| This compound (CQ) | Binds R335 in the NACHT domain; inhibits NLRP3-NEK7 interaction and oligomerization [1]. | Described as a natural NLRP3 inhibitor; specific experimental data against other inflammasomes (e.g., AIM2, NLRC4) not provided in available sources [1]. |
| MCC950 | Binds the NACHT domain and inhibits its ATPase activity; binding site is distinct from that of CQ [2]. | A well-known, specific non-covalent inhibitor of NLRP3; does not affect NLRC4 or AIM2 inflammasomes [2]. |
| BAL-0028 / BAL-0598 | Binds the NACHT domain at a site distinct from MCC950 [3] [2]. | Potent and specific inhibitor of human and primate NLRP3; poor inhibitor of mouse NLRP3 [3] [2]. |
| CY-09 | Prevents ATP binding to the NACHT domain [2]. | Described as a direct and specific NLRP3 inhibitor [2]. |
To objectively validate this compound's specificity for NLRP3 over other inflammasomes, the following experimental approaches are standard in the field [4] [5]. You can use these protocols to design your own comparison guides.
The diagram above outlines a standard workflow. Here are the detailed methodologies for key experiments:
1. Inflammasome Activation
2. Key Readouts and Assays
The table below summarizes the main findings from the search results regarding Clioquinol's toxicity and the biological activity of its derivatives.
| Compound Name | Key Finding / Activity | Context / Model | Reference |
|---|---|---|---|
| This compound (CQ) | Associated with Subacute Myelo-Optic Neuropathy (SMON); toxicity linked to oxidative stress and genetic factors [1] [2]. | Historical data, in vitro studies, zebrafish models [1] [2]. | |
| This compound | Toxicity mitigated by antioxidant protein NQO1; higher SMON prevalence in populations with NQO1 polymorphism [1]. | Isogenic cell lines, zebrafish models [1]. | |
| This compound Derivatives (1, 7) | Potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA); reported as non-cytotoxic to human fibroblast cell line [3]. | In vitro antimicrobial and cytotoxicity assays [3]. | |
| This compound | Successfully incorporated into a lipid-based nanocarrier, enhancing its antifungal activity with no reported toxicity from the formulation itself [4] [5]. | In vitro antifungal studies [4] [5]. | |
| Amphetamine-like CQ Derivatives (6-9) | Act as iron chelating agents with radical scavenging activity; proposed as candidates for treating diseases involving iron-induced dopaminergic neuron damage [6]. | In vitro biophysical and biochemical assays [6]. |
For the key findings above, here is a deeper look at the experimental protocols and proposed mechanisms.
Experimental Protocol for NQO1 Protection:
Experimental Protocol for Non-Cytotoxic Derivatives:
To build a complete comparative toxicity guide, you may need to consult specialized databases and literature. Here are suggestions for your next steps:
Recent research has identified this compound (CQ), a former antibiotic, as a potent inhibitor of the NLRP3 inflammasome, a key driver of the inflammatory response in sepsis [1]. The following diagram summarizes the signaling pathway through which it is proposed to exert its effects.
The proposed mechanism of action is as follows [1]:
The experimental evidence supporting this mechanism is summarized in the table below.
| Aspect | Experimental Details |
|---|---|
| In Vitro Findings | Inhibited NLRP3 activation in human and mouse macrophages (IC₅₀: 0.478 μM); reduced cytokine secretion and cell pyroptosis [1]. |
| In Vivo Efficacy | Mitigated experimental sepsis in mice, demonstrated by lower serum levels of IL-1β, IL-6, and TNF-α [1]. |
| Therapeutic Window | Proposed to have a wider window for intervention by targeting the later-acting NLRP3 inflammasome, unlike early-phase cytokines like TNF [2]. |
The table below places this compound in context with current standard management and other investigational therapies.
| Therapy / Agent | Category | Primary Mechanism / Purpose | Key Experimental / Clinical Findings |
|---|---|---|---|
| This compound | Investigational | NLRP3 inflammasome inhibition [1] | Preclinical data shows reduced inflammatory cytokines and improved survival in mouse models [1]. |
| Antibiotics & Supportive Care | Standard of Care | Source control & hemodynamic support [3] | Foundation of treatment; improves survival but does not target dysregulated host response [3]. |
| Therapeutic Plasma Exchange (TPE) | Adjunct Therapy | Removes inflammatory mediators, replaces deficient factors [4] | Retrospective study: 28-day mortality 40% (TPE) vs. 65% (standard care); improved SOFA scores [4]. |
| FhHDM Peptide | Investigational | Immunomodulation (derived from parasitic worm) [5] | Preclinical: Suppressed systemic inflammation, protected against acute kidney injury, and improved survival in CLP mice [5]. |
| Enibarcimab | Investigational | Precision medicine (Adrenomed's monoclonal antibody) [3] | Phase II: Improved organ function and reduced 28-day mortality in targeted septic shock patient groups [3]. |
The data for both this compound and FhHDM were generated using standardized animal models, which are crucial for preclinical evaluation [6] [5].
For a full comparative assessment, the following points must be considered:
To objectively establish this compound's place among sepsis treatments, you could focus on the following:
Acute Toxic;Irritant;Environmental Hazard